molecular formula C11H9NO2 B2704598 6-Methylquinoline-5-carboxylic acid CAS No. 1211488-26-4

6-Methylquinoline-5-carboxylic acid

Cat. No.: B2704598
CAS No.: 1211488-26-4
M. Wt: 187.198
InChI Key: NQOBYBHUXNGHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoline-5-carboxylic acid is a versatile heterocyclic organic compound that serves as a valuable synthetic building block in medicinal chemistry and materials science research. This molecule features a quinoline core substituted with a methyl group at the 6-position and a carboxylic acid functional group at the 5-position, making it a multifunctional intermediate for constructing complex molecular architectures . Quinoline carboxylic acids are prominent scaffolds in drug discovery due to their wide range of biological activities . The carboxylic acid group facilitates salt formation, coordination chemistry, and the construction of co-crystals to modify the physical properties of active pharmaceutical ingredients (APIs), a strategy commonly employed in crystal engineering . Furthermore, the methyl group on the quinoline ring can influence the molecule's electronic properties and offers a site for further functionalization via C-H activation, a rapidly advancing field in synthetic chemistry . This compound is strictly for research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOBYBHUXNGHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Analysis and Characterization of 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, physicochemical properties, and synthesis of 6-Methylquinoline-5-carboxylic acid.

Executive Summary

6-Methylquinoline-5-carboxylic acid (MW: 187.19 g/mol ) is a substituted quinoline derivative characterized by a carboxylic acid moiety at the C5 position and a methyl group at the C6 position.[1] While less commercially ubiquitous than its isomers (e.g., 6-methylquinoline-2-carboxylic acid), it represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitor design where the C5-C6 substitution pattern induces specific steric locking of the carboxylate, influencing binding affinity in ATP-competitive pockets.

Crucial Distinction: Researchers must distinguish this compound from its isomers to avoid synthetic dead-ends:

  • Target: 6-Methylquinoline-5-carboxylic acid (Precursor: 6-Methylquinoline-5-carbaldehyde).[1]

  • Isomer A: 5-Methylquinoline-6-carboxylic acid (CAS 1824316-41-7).

  • Isomer B: 6-Methylisoquinoline-5-carboxylic acid (CAS 1824316-33-7).

Physicochemical Profile

PropertyDataNotes
Chemical Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol Monoisotopic Mass: 187.063
Physical State Solid (Powder)Typically off-white to pale yellow
Solubility Low in neutral H₂O; Soluble in DMSO, MeOHZwitterionic character at neutral pH
pKa (Calc.) Acid: ~3.5; Pyridine N: ~4.2Existence of isoelectric point affects extraction
LogP (Calc.) 2.1 - 2.4Moderate lipophilicity
Structural Dynamics

The proximity of the bulky carboxylic acid at C5 and the methyl group at C6 creates significant ortho-steric hindrance . Furthermore, the C5-carboxylate experiences peri-interaction with the C4-proton.

  • Consequence: The carboxylate group is forced out of coplanarity with the quinoline ring system. This "twisted" conformation reduces conjugation efficiency but increases solubility relative to planar isomers and creates a unique 3D vector for ligand-protein interactions.

Synthetic Pathways & Protocols

Due to regioselectivity issues in direct Skraup cyclization (which often yields mixtures of 5- and 7-substituted quinolines), the most authoritative low-risk synthetic route involves the oxidation of the commercially available aldehyde intermediate.

Protocol A: Oxidation of 6-Methylquinoline-5-carbaldehyde

This method ensures isomeric purity, as the starting material (CAS 1211489-16-5) is structurally defined.

Reagents:

  • Precursor: 6-Methylquinoline-5-carbaldehyde (1.0 eq)

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5 eq)

  • Scavenger: 2-Methyl-2-butene (to scavenge HOCl)

  • Solvent: t-BuOH / Water (1:1 mixture)

  • Buffer: NaH₂PO₄ (to maintain pH ~4.5)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methylquinoline-5-carbaldehyde (10 mmol) in 20 mL of t-BuOH. Add 10 mL of 2-methyl-2-butene.

  • Buffering: Dissolve NaH₂PO₄ (3.0 g) in 15 mL of water and add to the organic phase.

  • Oxidation: Cool the mixture to 0°C. Dropwise add a solution of NaClO₂ (15 mmol) in 10 mL water over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Acidify carefully to pH 3 with 1N HCl to protonate the carboxylic acid.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Critical Step: The quinoline nitrogen may protonate, keeping the product in the aqueous phase. If yield is low, adjust aqueous layer to pH 4-5 (isoelectric point) to precipitate the zwitterion or extract the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Visualization: Synthetic Logic Flow

SynthesisWorkflow Aldehyde Start: 6-Methylquinoline- 5-carbaldehyde (CAS 1211489-16-5) Oxidation Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH) Aldehyde->Oxidation Dissolve & Cool Intermediate Reaction Mixture (pH ~4.5) Oxidation->Intermediate Stir 4h @ RT Workup Workup Strategy Adjust pH to Isoelectric Point Intermediate->Workup Acidify/Extract Product Final Product: 6-Methylquinoline- 5-carboxylic acid Workup->Product Recrystallize

Figure 1: Controlled synthesis via Pinnick oxidation avoids regioselective ambiguity of de novo ring construction.

Analytical Characterization (Self-Validating System)

To confirm the identity of the synthesized compound and rule out isomers, use the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.65 ppm (s, 3H): Methyl group. Note the downfield shift (vs. toluene ~2.3 ppm) due to the electron-deficient quinoline ring.

    • δ 7.5 - 9.0 ppm (Aromatic Region):

      • Look for the characteristic splitting of the quinoline nitrogen ring (H2, H3, H4).

      • H2: Doublet of doublets (dd) typically around 8.9-9.0 ppm (deshielded by N).

      • H4: Doublet, often showing NOE (Nuclear Overhauser Effect) with the C5-COOH, though the acid proton itself is exchangeable.

      • H7/H8: An AB system (two doublets) for the benzenoid ring protons, as positions 5 and 6 are substituted. This is the key differentiator from other isomers.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expectation: [M+H]⁺ = 188.2 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is common in carboxylic acids, yielding a fragment at m/z ~144 (methylquinoline radical cation).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Retention Time: Expect elution earlier than non-carboxylated methylquinolines due to the polarity of the acid group.

Applications in Drug Discovery

The 6-methylquinoline-5-carboxylic acid scaffold is a "privileged structure" in kinase inhibition.

  • Kinase Binding: The nitrogen (N1) acts as a hydrogen bond acceptor in the hinge region of kinases.

  • Solubility Handle: The C5-COOH provides a handle for amidation (to form amides) or salt formation to improve bioavailability.

  • Steric Lock: The methyl group at C6 restricts the rotation of substituents at C5, reducing the entropic penalty of binding to a rigid protein pocket.

QC Decision Tree for Isomer Identification

QCDecisionTree Sample Unknown Sample (MW 187.19) NMR 1H NMR Analysis (Aromatic Region) Sample->NMR Splitting Benzenoid Ring Splitting Pattern? NMR->Splitting Ortho Two Doublets (AB System) (H7, H8 present) Splitting->Ortho Adjacent H's Meta Singlet + Doublets (Substituents separated) Splitting->Meta Isolated H Result1 CONFIRMED: 6-Methyl-5-acid (or 5-Methyl-6-acid) Ortho->Result1 Result2 REJECT: Wrong Isomer Meta->Result2 NOE NOE Experiment Irradiate Methyl Result1->NOE NOE_Result NOE to H7? (Methyl at 6) NOE->NOE_Result

Figure 2: Analytical logic to distinguish the 5,6-substitution pattern from other isomers.

References

  • PubChem Compound Summary . Methyl quinoline-6-carboxylate (Isomer Reference). National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook . Quinoline, 6-methyl- (Spectral Data Reference). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Methylquinoline-5-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive technical overview of the solubility profile of 6-Methylquinoline-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a framework for understanding the factors that govern the solubility of this molecule and providing actionable protocols for determining its solubility in various organic solvents. The principles and methodologies discussed herein are grounded in established scientific principles and are designed to ensure experimental robustness and data integrity.

Understanding the Molecule: Physicochemical Properties of 6-Methylquinoline-5-carboxylic Acid and Their Influence on Solubility

While specific experimental data for 6-Methylquinoline-5-carboxylic acid is not extensively published, we can infer its likely solubility behavior by examining its structural components and the properties of related molecules. The structure features a quinoline core, a carboxylic acid group, and a methyl group.

  • Quinoline Core: The quinoline ring system is aromatic and largely non-polar, suggesting some solubility in aromatic and non-polar solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, ionizable functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence will significantly influence solubility in polar solvents and its solubility will be highly pH-dependent in aqueous and protic solvents.[1] In basic conditions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and thus more soluble in polar solvents.

  • Methyl Group (-CH3): This is a small, non-polar group that will slightly increase the lipophilicity of the molecule.

Based on these features, we can anticipate that 6-Methylquinoline-5-carboxylic acid will exhibit poor solubility in water and non-polar aliphatic solvents. Its solubility is expected to be higher in polar aprotic solvents that can solvate the quinoline ring and interact with the carboxylic acid group, as well as in polar protic solvents, particularly alcohols.

Table 1: Predicted Physicochemical Properties of 6-Methylquinoline-5-carboxylic Acid and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPKey Features Influencing SolubilityPredicted Water Solubility
6-Methylquinoline-5-carboxylic acid C11H9NO2187.19~2.0-2.5Aromatic core, acidic -COOH, non-polar -CH3Low to practically insoluble[2]
6-MethylquinolineC10H9N143.192.6[3]Aromatic, basic nitrogenSlightly soluble[3]
6-Quinolinecarboxylic AcidC10H7NO2173.17~1.5-2.0Aromatic core, acidic -COOHPractically insoluble[2]

logP values are estimations based on structural similarity to known compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust, self-validating protocol for determining the equilibrium solubility of 6-Methylquinoline-5-carboxylic acid in a range of organic solvents. The "shake-flask" method is a widely accepted and reliable technique for this purpose.[4]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh Compound prep_solvent Measure Solvent prep_vial Combine in Vial shake Shake at Controlled Temperature prep_vial->shake settle Allow to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze end end analyze->end Calculate Solubility

Caption: Workflow for equilibrium solubility determination.

Materials and Reagents
  • 6-Methylquinoline-5-carboxylic acid (as solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Methylquinoline-5-carboxylic acid to a series of vials. The exact amount is not critical, but enough should be added to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each organic solvent to the corresponding vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of dissolved 6-Methylquinoline-5-carboxylic acid.[5][6][7]

    • Prepare a calibration curve using standard solutions of known concentrations of 6-Methylquinoline-5-carboxylic acid to quantify the samples accurately.

Analytical Method: HPLC-UV

A reverse-phase HPLC method is generally suitable for the quantification of quinoline derivatives.[5][8]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determined by UV scan (e.g., ~290 nm)

Interpreting the Solubility Profile: A Guide for Formulation and Development

The solubility data obtained from the described protocol will provide valuable insights for various stages of drug development.

Logical Relationships in Solubility

G cluster_properties Molecular Properties cluster_solvents Solvent Properties structure Chemical Structure (-COOH, Quinoline) solubility Solubility structure->solubility pka pKa pka->solubility logp logP logp->solubility polarity Polarity polarity->solubility h_bond H-Bonding Capacity h_bond->solubility ph pH (for protic solvents) ph->solubility

Caption: Factors influencing the solubility of 6-Methylquinoline-5-carboxylic acid.

Expected Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the ability of these solvents to form hydrogen bonds with the carboxylic acid group.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated, particularly in DMSO, which is an excellent solvent for many organic compounds.[9]

  • Non-Polar Aromatic Solvents (e.g., Toluene, Benzene): Some solubility may be observed due to favorable interactions between the solvent and the quinoline ring system.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): Poor solubility is expected due to the overall polarity of the 6-Methylquinoline-5-carboxylic acid molecule.

  • Ethers (e.g., Diethyl ether): Limited solubility is likely, as ethers are less polar than alcohols and cannot donate hydrogen bonds.

  • Aqueous Solutions: As previously mentioned, solubility in water is expected to be low but highly dependent on pH.[4] Adjusting the pH to be basic will deprotonate the carboxylic acid, leading to a significant increase in aqueous solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 6-Methylquinoline-5-carboxylic acid in organic solvents. By understanding the interplay of the molecule's structural features and the properties of the solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing. The detailed experimental protocol and discussion of analytical methods offer a practical starting point for generating reliable and reproducible solubility data, which is a cornerstone of successful drug development.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | Request PDF - ResearchGate. (n.d.).
  • Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed. (2007, March 30).
  • Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples - PMC. (2025, October 31).
  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 24).
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16).
  • SAFETY DATA SHEET - Chemos GmbH&Co.KG. (2021, July 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • 6-Methylquinoline - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 21).
  • 6-methylisoquinoline-5-carboxylic acid (C11H9NO2) - PubChemLite. (n.d.).
  • 6-Quinolinecarboxylic acid | 10349-57-2 - ChemicalBook. (n.d.).
  • Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem - NIH. (n.d.).
  • Showing Compound 6-Methylquinoline (FDB011115) - FooDB. (2010, April 8).
  • 6-Hydroxyquinoline-5-carboxamide solubility issues - Smolecule. (n.d.).
  • 8-methylquinoline-5-carboxylic acid | 74316-52-2 - MilliporeSigma. (n.d.).

Sources

The Acidity Constants and pKa Values of 6-Methylquinoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the precise acid-base equilibria of amphoteric heterocycles is critical for optimizing solubility, membrane permeability, and receptor binding. 6-Methylquinoline-5-carboxylic acid (6-MQ-5-CA) is a structurally complex, zwitterionic molecule featuring two distinct ionizable centers: a basic quinoline nitrogen and an acidic carboxylic acid group.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and experimental methodologies required to accurately determine and utilize the


 values of 6-MQ-5-CA. By synthesizing theoretical physical organic chemistry with field-proven analytical protocols, this guide serves as an authoritative framework for characterizing substituted quinoline-carboxylic acids.

Structural and Electronic Profile

6-Methylquinoline-5-carboxylic acid is characterized by a bicyclic quinoline core substituted with a methyl group at the C6 position and a carboxylic acid at the C5 position. This specific ortho-relationship between the methyl and carboxyl groups introduces significant steric and electronic interplay.

Like all amino acids and amphoteric heterocycles, 6-MQ-5-CA exists in multiple protonation states depending on the pH of the surrounding medium. The molecule acts as a self-buffering system, transitioning from a fully protonated cation at low pH, to a neutral zwitterion at physiological pH, and finally to a fully deprotonated anion at high pH.

Equilibria Cation Cationic Form (Protonated NH+, COOH) Zwitterion Zwitterionic Form (Protonated NH+, COO-) Cation->Zwitterion pKa1 (-H+) Zwitterion->Cation (+H+) Anion Anionic Form (Neutral N, COO-) Zwitterion->Anion pKa2 (-H+) Anion->Zwitterion (+H+)

Acid-base equilibria of 6-Methylquinoline-5-carboxylic acid.

Acid-Base Equilibria & Comparative Values

Because exact experimental


 values for the specific 6-methyl-5-carboxy isomer are highly specialized, we must extrapolate its acidity constants by analyzing the inductive and resonance effects of its closest structural analogs.

The parent compound, quinoline-5-carboxylic acid , possesses a predicted


 (nitrogen protonation) of 0.97[1]. The strong electron-withdrawing nature of the carboxylic acid drastically reduces the basicity of the quinoline nitrogen compared to unsubstituted quinoline (

4.90). Other positional isomers, such as 8-quinolinecarboxylic acid and 6-quinolinecarboxylic acid , exhibit experimental

values of 1.82[2] and 3.05[3], respectively.

By applying Hammett equation principles and steric analysis, the predicted


 values for 6-MQ-5-CA are derived below:
Table 1: Comparative Values of Quinoline Derivatives
Compound

(Quinoline

)

(Carboxylic Acid)
Reference Source
Quinoline 4.90N/AStandard Literature
Quinoline-5-carboxylic acid 0.97 ± 0.10~4.5ChemicalBook[1]
8-Quinolinecarboxylic acid 1.82~4.0ChemicalBook[2]
6-Quinolinecarboxylic acid 3.05 ± 0.30~4.8ChemicalBook[3]
6-MQ-5-CA ~2.1 (Predicted) ~4.9 (Predicted) Extrapolated

Mechanistic Causality: Steric and Electronic Effects

As an Application Scientist, it is not enough to simply state the


 values; one must understand the causality driving these thermodynamic constants. The shifts in the 

of 6-MQ-5-CA relative to its unmethylated counterpart are governed by two primary phenomena:
  • Steric Inhibition of Resonance (Impact on

    
    ): 
    The methyl group at the C6 position is situated directly adjacent (ortho) to the carboxylic acid at C5. This creates a severe steric clash, forcing the carboxylate group to rotate out of the coplanar alignment with the quinoline aromatic system. Because the 
    
    
    
    -orbitals no longer overlap efficiently, the electron-withdrawing resonance effect (
    
    
    ) of the quinoline ring is disrupted. Consequently, the carboxylate anion is less stabilized, making the acid weaker (higher
    
    
    ~ 4.9) than expected.
  • Positive Inductive Effect (Impact on

    
    ): 
    The C6-methyl group exerts an electron-donating inductive effect (
    
    
    
    ) and hyperconjugation. This pushes electron density back into the quinoline ring, slightly enriching the electron density on the quinoline nitrogen. This stabilizes the protonated cationic form, resulting in a higher basicity (
    
    
    ~ 2.1) compared to the unmethylated quinoline-5-carboxylic acid (
    
    
    0.97)[1].

Experimental Methodologies for Determination

To empirically validate the


 of 6-MQ-5-CA, researchers must employ protocols that account for its poor aqueous solubility and zwitterionic nature. The following UV-Vis Spectrophotometric workflow is designed as a self-validating system  to ensure maximum trustworthiness and precision.

Workflow Step1 1. Buffer & Sample Prep (1% DMSO Co-solvent) Step2 2. System Calibration (N2 Atmosphere) Step1->Step2 Step3 3. UV-Vis / Potentiometry (Isothermal 25°C) Step2->Step3 Step4 4. Isosbestic Verification (Equilibrium Check) Step3->Step4 Step5 5. Non-linear Regression (Henderson-Hasselbalch) Step4->Step5

Self-validating experimental workflow for pKa determination.

Step-by-Step Protocol: UV-Vis Spectrophotometry
  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 8.0.

    • Causality: A universal buffer ensures constant ionic strength (

      
       KCl) across the entire pH gradient, preventing activity coefficient fluctuations from skewing the thermodynamic 
      
      
      
      .
  • Stock Solution & Solubilization: Dissolve 6-MQ-5-CA in a 1% DMSO/Water co-solvent system.

    • Causality: Quinoline carboxylic acids are notoriously insoluble in purely aqueous media near their isoelectric point. A strict 1% DMSO limit ensures complete dissolution without significantly altering the dielectric constant of the water.

  • System Calibration: Purge the titration vessel with inert Nitrogen (

    
    ) gas.
    
    • Causality: Atmospheric

      
       rapidly dissolves into basic solutions to form carbonic acid, which artificially depresses pH readings. 
      
      
      
      purging acts as a self-validating control against environmental contamination.
  • Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) at a strictly maintained temperature of 25.0 ± 0.1 °C.

    • Causality:

      
       is a temperature-dependent thermodynamic value (
      
      
      
      ). Thermal fluctuations invalidate the equilibrium constants.
  • Isosbestic Point Verification: Overlay the spectra to identify clear isosbestic points.

    • Causality: The presence of a sharp isosbestic point mathematically proves that only two absorbing species (e.g., Cation ⇌ Zwitterion) are in equilibrium, validating the purity of the reaction.

  • Data Regression: Plot the absorbance at the analytical wavelength (

    
    ) against pH and fit the data using the non-linear Henderson-Hasselbalch equation.
    

Pharmaceutical Applications: Salt Formation

Understanding the


 of 6-MQ-5-CA is not merely an academic exercise; it is a prerequisite for pharmaceutical formulation. Because the molecule exhibits weak acid character (

~ 4.9), it suffers from poor systemic absorption in its free zwitterionic state.

To circumvent this, drug development professionals utilize the


 differential to engineer highly soluble pharmaceutical salts. For example, similar amphoteric quinoline-based drugs (such as fluoroquinolone antibiotics) are routinely reacted with basic amino acids to form stable salts. The conversion of a fluoroquinolone derivative into an L-arginine salt  leverages the weak acid character of the carboxylate to induce a massive increase in aqueous solubility and absorption velocity[4].

By applying the "Rule of 3" (where the


 of the base must be at least 3 units higher than the 

of the acid), researchers can react 6-MQ-5-CA (

4.9) with L-arginine (

~ 12.5) to guarantee complete proton transfer, yielding a highly bioavailable, crystalline salt form suitable for systemic use.

References

  • Google Patents. "US6664267B1 - Crystalline fluoroquinolone arginine salt form". United States Patent and Trademark Office.

Sources

6-Methylquinoline-5-carboxylic acid CAS number and safety data sheets (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical monograph on 6-Methylquinoline-5-carboxylic acid , structured for researchers and drug development professionals.

Identity, Synthesis, and Application in Medicinal Chemistry[1][2]

Executive Summary

6-Methylquinoline-5-carboxylic acid (CAS 1211488-26-4 ) is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical agents.[1][2][3][4] Belonging to the quinoline-5-carboxylic acid family, this compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural rigidity, combined with the orthogonal reactivity of the carboxylic acid (C5) and the methyl group (C6), allows for precise vectors of chemical diversification.

This guide provides a comprehensive technical profile, including verified physicochemical data, a retrosynthetic analysis for laboratory preparation, and strict safety protocols derived from GHS standards for quinoline derivatives.

Chemical Identity & Physicochemical Profile

Precise identification is paramount in complex heterocyclic chemistry. The following data establishes the unique fingerprint for this isomer.

Parameter Technical Specification
Chemical Name 6-Methylquinoline-5-carboxylic acid
CAS Number 1211488-26-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES CC1=C(C(=O)O)C2=CC=CN=C2C=C1
InChI Key Predicted based on structure (Isomer specific)
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~4.9 (Quinoline nitrogen)
Melting Point >250 °C (Decomposition typical for amino acids/zwitterions)

Safety Data Sheet (SDS) Analysis

Status: While a specific REACH-registered SDS for this exact isomer is limited in public databases, the hazard profile is derived from the Structure-Activity Relationship (SAR) of the quinoline-carboxylic acid class. Treat as a hazardous substance.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5][6][7]

    • H335: May cause respiratory irritation.[5][7]

Precautionary Protocols
Category Protocol
PPE Nitrile gloves (0.11mm min), Safety Goggles (EN 166), Lab Coat.
Inhalation Use within a fume hood. If inhaled, move to fresh air (P304+P340).[6]
Skin Contact Wash with soap and water.[5][6][8] If irritation persists, seek medical advice.
Eye Contact Rinse cautiously with water for 15 mins.[5] Remove contact lenses (P305+P351+P338).
Storage Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry place.

Synthetic Pathways & Manufacturing

For researchers requiring de novo synthesis or process scaling, two primary routes are viable. The Functionalization Route is preferred for laboratory scale due to higher regioselectivity.

Route A: Regioselective Functionalization (Recommended)

This pathway utilizes the directing effects of the 6-methyl group to install the carboxylate at the C5 position via bromination and cyanation.

  • Bromination: 6-Methylquinoline is reacted with

    
     in the presence of 
    
    
    
    (acidic media). The methyl group at C6 activates the ortho position (C5), while the ring nitrogen deactivates the pyridine ring, directing substitution to the benzene ring.
  • Cyanation: The 5-bromo-6-methylquinoline intermediate undergoes Rosenmund–von Braun reaction or Pd-catalyzed cyanation (

    
    , 
    
    
    
    ) to yield 6-methylquinoline-5-carbonitrile.
  • Hydrolysis: Acidic hydrolysis (

    
    , reflux) converts the nitrile to the carboxylic acid.
    
Route B: Skraup Synthesis (Industrial)

Condensation of 5-amino-2-methylbenzoic acid with glycerol and sulfuric acid (oxidant: nitrobenzene). This route is shorter but may suffer from lower yields due to the deactivating nature of the carboxylic acid group during ring closure.

Visualization of Route A (DOT Diagram)

SynthesisRoute Start 6-Methylquinoline (Starting Material) Step1 Bromination (Br2, H2SO4) Start->Step1 Inter1 5-Bromo-6-methylquinoline Step1->Inter1 Step2 Pd-Catalyzed Cyanation Inter1->Step2 Inter2 5-Cyano-6-methylquinoline Step2->Inter2 Step3 Acid Hydrolysis (HCl, Reflux) Inter2->Step3 Product 6-Methylquinoline- 5-carboxylic acid (CAS 1211488-26-4) Step3->Product

Figure 1: Step-wise synthetic pathway from commercially available 6-methylquinoline.

Applications in Drug Development

Scaffold Utility

The 6-methylquinoline-5-carboxylic acid moiety acts as a bidentate pharmacophore .

  • C5-Carboxylic Acid: Serves as a handle for amide coupling to generate libraries of potential kinase inhibitors. It often mimics the phosphate-binding region of ATP in kinase active sites.

  • Quinoline Nitrogen: Acts as a hydrogen bond acceptor, crucial for hinge-binding motifs in kinase domains.

  • C6-Methyl Group: Provides a hydrophobic contact point, filling small lipophilic pockets (e.g., the gatekeeper region) to improve selectivity against off-target kinases.

Experimental Workflow: Amide Coupling

To utilize this acid in library synthesis:

  • Activation: Dissolve 1.0 eq of acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.

  • Coupling: Add 1.1 eq of the target amine (R-NH₂).

  • Reaction: Stir at RT for 2-4 hours. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove DMF, dry over 
    
    
    
    .

Handling & Stability Decision Tree

To ensure scientific integrity and safety, follow this logic flow for handling the compound.

SafetyFlow Start Received Compound (CAS 1211488-26-4) CheckState Check Physical State (Solid Powder?) Start->CheckState Storage Store at 2-8°C Desiccated CheckState->Storage Yes Usage Weighing/Dispensing Storage->Usage When needed PPE Wear PPE: Gloves, Goggles, Mask Usage->PPE Hood Use Fume Hood PPE->Hood Dissolution Dissolve in DMSO/MeOH for Assays Hood->Dissolution

Figure 2: Standard Operating Procedure (SOP) decision tree for compound handling.

References

  • BLD Pharm. (2025).[2][3][4] Product Analysis: 6-Methylquinoline-5-carboxylic acid (CAS 1211488-26-4).[1][2][3][4][9][10] Retrieved from

  • ChemicalBook. (2025). Global Chemical Intelligence: Quinoline Derivatives. Retrieved from

  • PubChem. (2025). Compound Summary: Quinoline-5-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet Guidelines for Quinoline Carboxylic Acids. Retrieved from

Sources

Literature review on quinoline-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quinoline-5-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Among its many derivatives, those featuring a carboxylic acid moiety are of particular interest due to the functional group's ability to engage in critical molecular interactions with biological targets. This guide focuses specifically on quinoline-5-carboxylic acid, a versatile building block in medicinal chemistry, providing researchers and drug development professionals with a comprehensive overview of its synthesis, diverse biological applications, and the nuanced structure-activity relationships that govern its therapeutic potential.[3] We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and provide insights into the mechanisms that underpin the anticancer, antimicrobial, and anti-inflammatory properties of these promising compounds.

The Strategic Importance of the Quinoline-5-Carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the quinoline ring system is considered a cornerstone for drug design.[4] Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic and steric profile that is conducive to binding with a variety of enzymes and receptors. The introduction of a carboxylic acid group further enhances its drug-like properties, often serving as a key anchoring point within a biological target's active site through hydrogen bonding or ionic interactions.

While derivatives with carboxylic acid groups at the C3 and C4 positions are well-documented, particularly in the context of quinolone antibiotics and certain anticancer agents, the C5-position offers a distinct structural vector.[1][5] Placing the carboxylic acid on the benzo portion of the fused ring system allows for different spatial arrangements of other substituents, opening new avenues for exploring chemical space and identifying novel molecular interactions. Quinoline-5-carboxylic acid, therefore, is not just another intermediate but a strategic platform for developing next-generation therapeutics.[3]

Synthetic Pathways: From Core Synthesis to Functional Diversification

The synthesis of quinoline-5-carboxylic acid derivatives begins with the construction of the core heterocyclic system, followed by functionalization to generate a library of analogs. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis of the Quinoline Ring

Several classical named reactions can be employed to construct the quinoline skeleton, each offering distinct advantages. The choice of method is critical as it determines the initial placement of substituents.

  • Skraup Synthesis: This robust method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It is a powerful, albeit often harsh, method for producing quinolines.[6]

  • Doebner-von Miller Reaction: A more versatile approach that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[7][8]

  • Pfitzinger Reaction: This reaction builds the quinoline ring from an isatin and a carbonyl compound, yielding a quinoline-4-carboxylic acid, which can then be further modified.[6][7] While not directly yielding a 5-carboxylic acid, it demonstrates a key strategy for introducing the carboxyl group.

A logical workflow for accessing the quinoline-5-carboxylic acid core might involve starting with an appropriately substituted aminobenzoic acid, allowing the carboxylic acid group to be carried through the cyclization process.

G A Substituted Aminobenzoic Acid (e.g., 3-aminobenzoic acid) C Cyclization & Oxidation (e.g., Doebner-von Miller Reaction) A->C B α,β-Unsaturated Carbonyl (e.g., Acrolein) B->C D Quinoline-5-Carboxylic Acid Core C->D Formation of heterocyclic core E Functional Group Transformation (Amidation, Esterification) D->E Diversification F Library of Bioactive Derivatives E->F

Caption: General synthetic workflow for quinoline-5-carboxylic acid derivatives.

Experimental Protocol: Amide Synthesis from Quinoline-5-Carboxylic Acid

The conversion of the carboxylic acid to an amide is a common and critical step in generating derivatives with enhanced biological activity.[9] This protocol describes a standard, reliable method using a peptide coupling agent.

Objective: To synthesize N-benzylquinoline-5-carboxamide from quinoline-5-carboxylic acid.

Materials:

  • Quinoline-5-carboxylic acid

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of quinoline-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. The formation of the activated ester is crucial for efficient coupling and minimizes side reactions.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) to the reaction mixture. The choice of a slight excess of the amine ensures complete consumption of the activated acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, ensuring the protocol is self-validating.

A Spectrum of Biological Activities and Mechanisms of Action

Quinoline-5-carboxylic acid derivatives have demonstrated efficacy across a range of therapeutic areas. Their mechanism of action is highly dependent on the overall substitution pattern of the molecule.

Anticancer Activity

The quinoline scaffold is a mainstay in the development of anticancer agents, with derivatives shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis.[4][10]

  • Mechanism of Action: While multiple mechanisms exist, a prominent target for some quinoline carboxylic acids is Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][10] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells. The carboxylic acid moiety is often critical for binding to the enzyme active site.[1][5] Other derivatives exert their effects through kinase inhibition or by intercalating with DNA.

  • Cellular Efficacy: Studies have demonstrated the potent cytotoxic effects of various quinoline derivatives against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HCT-15), and lung (A549) cancer cells.[4][11][12]

G QC5A Quinoline Carboxylic Acid Derivative DHODH DHODH Enzyme QC5A->DHODH Inhibition Pathway Pathway DHODH->Pathway Catalysis Synthesis Pyrimidine Synthesis (dUMP, dCTP) Pathway->Synthesis DNA DNA Replication & RNA Synthesis Synthesis->DNA Proliferation Cancer Cell Proliferation DNA->Proliferation

Caption: Inhibition of the de novo pyrimidine synthesis pathway by a DHODH inhibitor.

Antimicrobial Activity

The quinoline core is famously associated with the "quinolone" class of antibiotics. Derivatives of quinoline carboxylic acid continue to be a rich source of new antibacterial and antifungal leads.[13][14]

  • Mechanism of Action: The primary antibacterial mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV .[2] These enzymes control DNA topology during replication. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death. The carboxylic acid group is known to be crucial for coordinating with magnesium ions in the enzyme-DNA complex.

  • Spectrum of Activity: These derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[14][15][16] Importantly, novel derivatives are being developed to combat resistant strains, including methicillin-resistant S. aureus (MRSA).[11][17]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[9][12]

  • Mechanism of Action: The anti-inflammatory effects can be mediated through various targets. Some derivatives function as Cyclooxygenase (COX) inhibitors , similar to traditional NSAIDs.[18] Others modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway .[19] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory cytokines and mediators. Its inhibition can significantly dampen the inflammatory response.

  • In Vivo Efficacy: The anti-inflammatory potential of quinoline carboxamides has been validated in animal models, such as the carrageenan-induced rat paw edema model, where they have shown efficacy comparable to standard drugs like diclofenac.[9]

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Activates Transcription QC5A Quinoline Derivative QC5A->IKK Inhibits

Caption: A simplified overview of the NF-κB inflammatory signaling pathway.

Structure-Activity Relationship (SAR) Analysis

Rational drug design relies on a deep understanding of how specific structural modifications influence biological activity. For quinoline carboxylic acids, several key SAR principles have been established.[1]

Position on RingSubstituent Type / ModificationImpact on Biological Activity
C2 Bulky, hydrophobic groups (e.g., biphenyl)Often necessary for potent anticancer (DHODH inhibition) and HDAC inhibitory activity.[1][5]
C3 / C4 Carboxylic acid groupFrequently essential for antibacterial (quinolones) and anticancer (DHODH) activity.[1][5]
C5 (Benzo Ring) Carboxylic acid groupProvides a key interaction point and a unique scaffold vector for further substitution.
C6, C7, C8 (Benzo Ring) Electron-withdrawing groups (e.g., F, Cl)Generally enhances anticancer and antibacterial potency.[1]
Carboxylic Acid Conversion to Amide or EsterCan modulate activity, target specificity, and pharmacokinetic properties. Carboxamides often show anti-inflammatory and TRPV1 antagonist activity.[2][18]

The carboxylic acid moiety is often a pharmacophore, directly participating in binding. Its position on the ring system is therefore critical. The C5-position allows for exploration of different binding pockets compared to the more extensively studied C3 and C4 analogs, potentially leading to novel mechanisms of action or improved selectivity. It is hypothesized that the coplanarity of the carboxylic acid group and the quinoline nitrogen can facilitate chelation with divalent metal ions, a potential mechanism for some of its pharmacological effects.[12][20]

Key Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized derivatives, a robust and reproducible cytotoxicity assay is required. The MTT assay is a standard colorimetric method for evaluating cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a quinoline-5-carboxylic acid derivative against a human cancer cell line (e.g., MCF-7).

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Replace the old media with media containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. This duration allows for the compound to exert its antiproliferative effects.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Horizons

Quinoline-5-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents.[2][3] The strategic placement of the carboxylic acid group on the benzo portion of the ring system provides a unique platform for generating compounds with potent and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for novel, highly active derivatives.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy and safety.

  • Combinatorial Approaches: Exploring the synthesis of hybrid molecules that combine the quinoline-5-carboxylic acid scaffold with other known pharmacophores to develop dual-target agents, potentially overcoming drug resistance.

  • In Silico Design: Leveraging computational modeling and docking studies to rationally design the next generation of derivatives with enhanced potency and selectivity.

By integrating innovative synthetic strategies with robust biological evaluation, the full therapeutic potential of this remarkable chemical scaffold can be unlocked, paving the way for new treatments for some of the world's most challenging diseases.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025).
  • MDPI. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • PubMed. (2024, October 15).
  • Smolecule. Related Synthesis Methods for Quinoline Carboxamides. Smolecule.
  • Springer. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Springer.
  • ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • PubMed. (1990, August 15). Structure-activity relationship of quinoline carboxylic acids.
  • ResearchGate. (2018, August 21). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • BenchChem. (2025). The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery. BenchChem.
  • Allied Academies. (2016, July 4).
  • Taylor & Francis Online. (2022, June 16). Review on recent development of quinoline for anticancer activities. Taylor & Francis Online.
  • RJLBPCS. (2019).
  • Wikipedia. (2025, December 15). Quinoline. Wikipedia.
  • PubMed. (1977, June). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.
  • Oriental Journal of Chemistry. (2023, June 30).
  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Der Pharma Chemica.
  • SpringerLink. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. SpringerLink.
  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • PMC. (2024, June 3). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)
  • Zaporozhye Medical Journal. (2022, January 26). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal.

Sources

Unlocking the Biological Activity Potential of 6-Methylquinoline-5-Carboxylic Acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, diverse biological targets—is a cornerstone of rational drug design. 6-Methylquinoline-5-carboxylic acid (CAS: 1211488-26-4) represents a highly versatile building block that merges the robust electronic properties of the quinoline core with specific functional group handles[1][2].

The uniqueness of this scaffold lies in its precise substitution pattern:

  • The 6-Methyl Group: Modulates lipophilicity (LogP) and steric bulk, influencing how the molecule navigates cellular membranes and fits into hydrophobic enzyme pockets[3].

  • The 5-Carboxylic Acid: Serves as a critical hydrogen-bond donor/acceptor and a synthetic handle for further functionalization (e.g., amidation, esterification, or metal complexation)[2].

This whitepaper provides an authoritative, mechanistic exploration of the biological activity potential of 6-methylquinoline-5-carboxylic acid derivatives, focusing on their roles as potent antimicrobial agents and targeted epigenetic/kinase inhibitors.

Antimicrobial Mechanisms: Targeting DNA Topology

The antimicrobial potential of 6-methylquinoline derivatives is well-documented, particularly their efficacy against both Gram-positive and Gram-negative pathogens[3][4]. The primary mechanism of action involves the disruption of bacterial DNA topology.

Mechanistic Causality

Derivatives of this scaffold operate by targeting Type II topoisomerases, specifically DNA gyrase and Topoisomerase IV [4][5]. The planar aromatic quinoline moiety intercalates between DNA base pairs, while the functionalized 5-position interacts with the enzyme. This forms a stable ternary complex (Drug-DNA-Enzyme) that halts the replication fork. Because the enzyme is trapped in its cleavage state, it leads to lethal double-strand DNA breaks[5]. The electron-withdrawing or lipophilic modifications at the 5-carboxylic acid position directly correlate with the compound's ability to penetrate the bacterial porin channels[4].

G N1 6-Methylquinoline Derivative N2 Bacterial Cell Penetration N1->N2 Diffusion/Porins N3 DNA Gyrase / Topo IV Binding N2->N3 Target Affinity N4 Ternary Complex Formation (DNA-Enzyme-Drug) N3->N4 Intercalation N5 Double-Strand DNA Breaks N4->N5 Replication Halt N6 Bacterial Cell Death N5->N6 Apoptosis-like death

Mechanism of action for quinoline-mediated DNA Gyrase and Topoisomerase IV inhibition.

Experimental Protocol 1: Self-Validating Broth Microdilution Assay (MIC)

To evaluate the antimicrobial efficacy of synthesized derivatives, a rigorous Minimum Inhibitory Concentration (MIC) assay must be employed.

Causality of Design: We utilize Mueller-Hinton Broth (MHB) because its low levels of sulfonamide and tetracycline inhibitors prevent artificial suppression of compound activity. The inclusion of a 0.5 McFarland standard prevents the "inoculum effect," where an artificially high bacterial load causes false resistance readings[5].

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies from a fresh agar plate (18-24h). Suspend in sterile MHB to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:150 to achieve a final well concentration of

    
     CFU/mL.
    
  • Compound Preparation: Dissolve the 6-methylquinoline-5-carboxylic acid derivative in DMSO (stock: 10 mg/mL). Perform serial two-fold dilutions in MHB across a 96-well microtiter plate. Critical Control: Ensure final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity.
    
  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the drug dilutions.

  • Validation Controls:

    • Positive Control: Ciprofloxacin (validates assay sensitivity).

    • Growth Control: Broth + Inoculum + 1% DMSO (validates bacterial viability).

    • Sterility Control: Broth only (validates aseptic technique).

  • Readout: Incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Oncology & Epigenetics: Kinase and KDM4 Inhibition

Beyond infectious diseases, the quinoline-5-carboxylic acid scaffold is heavily utilized in oncology, specifically targeting epigenetic regulators and kinases[2][6].

Mechanistic Causality

Recent studies have identified quinoline-carboxylic acid derivatives as potent inhibitors of KDM4 (JMJD2) histone demethylases [6]. KDM4B acts as a co-activator for the androgen receptor (AR) and binds the transcription factor BMYB to activate downstream cell cycle genes, including Polo-like kinase 1 (PLK1). By competitively binding to the catalytic pocket of KDM4B, quinoline derivatives suppress the transcription of PLK1, thereby blocking tumor cell cycle progression[6]. Furthermore, the scaffold can be modified to directly inhibit the ATP-binding pocket of multi-tyrosine kinases[7].

G D1 Quinoline-5-Carboxylic Acid Scaffold D2 KDM4B Histone Demethylase D1->D2 Competitive Inhibition D3 BMYB Transcription Factor D2->D3 Blocks Activation D4 PLK1 Gene Transcription D3->D4 Downregulates D5 Tumor Cell Cycle Arrest D4->D5 Prevents Proliferation

Inhibition of KDM4B/PLK1 signaling pathway by quinoline-5-carboxylic acid derivatives.

Experimental Protocol 2: TR-FRET Assay for Target Engagement

To quantify the binding affinity (IC


) of derivatives to KDM4B or specific kinases, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Design: Aromatic heterocycles like quinolines often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, short-lived compound auto-fluorescence decays, yielding a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Enzyme/Substrate Mix: Combine recombinant KDM4B enzyme with a biotinylated histone H3 peptide substrate.

  • Compound Addition: Dispense the quinoline derivative (10-point dose-response curve) into a 384-well plate using acoustic liquid handling.

  • Reaction: Initiate the reaction by adding

    
    -ketoglutarate and Fe
    
    
    
    (cofactors). Incubate for 60 minutes at room temperature.
  • Detection: Add a TR-FRET detection mixture containing Europium-labeled anti-methylated histone antibody and Streptavidin-APC.

  • Measurement: Read the plate on a microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) to determine IC

    
     via non-linear regression.
    

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of the 6-methylquinoline-5-carboxylic acid scaffold is highly dependent on its peripheral functionalization. The table below synthesizes representative quantitative data demonstrating how specific modifications alter biological activity across different targets[4][6].

Compound Class / ModificationPrimary Biological TargetRepresentative ActivityMechanism of Action
Unmodified Scaffold Baseline ReferenceMIC > 128 µg/mLWeak DNA intercalation
3-Chloro-6-methylquinoline Bacterial DNA GyraseMIC: 4 - 16 µg/mL (E. coli)Enhanced lipophilicity; improved porin entry
Quinolinyl Hydrazones (EWG) Topoisomerase IVMIC: 0.15 - 3 µg/mL (S. aureus)Synergistic target binding via hydrazone handle
N-Alkyl-Quinoline-5-Amides KDM4B DemethylaseIC

: 0.5 - 2.1 µM
Competitive binding at the

-KG cofactor pocket
Peptidomimetic Conjugates 14-3-3 PPIK

: 4.5 µM
Steric blockade of protein-protein interaction

Note: EWG = Electron Withdrawing Group (e.g., 4-fluoro, 4-chloro). Data summarized from SAR profiling of quinoline derivatives[4][6][8].

Translational Workflow & Future Perspectives

For drug development professionals, moving a 6-methylquinoline-5-carboxylic acid derivative from a raw building block to a lead candidate requires a systematic, iterative workflow. The integration of computational docking with high-throughput in vitro screening ensures that only compounds with optimal pharmacokinetics (clogP, solubility) and pharmacodynamics progress to in vivo models.

G W1 Compound Library Synthesis W2 In Vitro MIC / Kinase Assay W1->W2 Screen W3 Hit Identification (IC50 < 1 µM) W2->W3 Data Analysis W4 SAR Optimization W3->W4 Structural Refinement W4->W2 Iterative Cycle W5 In Vivo Efficacy Models W4->W5 Lead Candidate

Iterative drug discovery workflow for evaluating 6-methylquinoline-5-carboxylic acid analogs.

Conclusion

The 6-methylquinoline-5-carboxylic acid scaffold is far more than a simple chemical intermediate; it is a gateway to novel therapeutics. By rationally exploiting its structural geometry, researchers can design highly selective agents capable of overcoming multidrug-resistant bacteria or halting the epigenetic drivers of oncology.

References

  • PubChem / NIH: CID 177819490 (3-bromo-6-methylquinoline-5-carboxylic acid).
  • Chem960: Quinoline-5-carboxylic acid (CAS 7250-53-5) Applications.
  • Smolecule: 6-Methylquinoline | Biological Activity and Bacterial Targeting Mechanisms.
  • BenchChem: Benchmarking the Antibacterial Efficacy of 3-Chloro-6-methylquinoline Derivatives.
  • ResearchGate: Design, synthesis and antibacterial activity studies of new thiadiazoloquinolone compounds.
  • PMC / NIH: KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes.

Sources

Thermodynamic stability of 6-Methylquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Methylquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation efficacy, and safety profile. This guide provides a comprehensive technical examination of the thermodynamic stability of 6-Methylquinoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We synthesize theoretical principles with practical, field-proven experimental methodologies to offer a robust framework for its characterization. This document navigates through the theoretical underpinnings of stability, details rigorous experimental protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the practical implications for handling, storage, and formulation. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as an essential resource for scientists engaged in the physicochemical characterization of quinoline-based compounds.

Introduction: The Imperative of Stability in Drug Discovery

Quinoline and its derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial. The introduction of a carboxylic acid moiety, as seen in quinoline carboxylic acids, can significantly influence a molecule's solubility, polarity, and ability to form hydrogen bonds—critical parameters for drug design.[1] 6-Methylquinoline-5-carboxylic acid, the subject of this guide, combines the quinoline core with both a methyl and a carboxylic acid group, suggesting a unique physicochemical profile.

The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its physical and chemical properties. Among the most critical is thermodynamic stability—the measure of a system's energy state, which dictates its tendency to transform into a more stable, lower-energy state. For a pharmaceutical compound, instability can manifest as degradation, polymorphism, or unwanted reactions, compromising its safety and efficacy. Therefore, a priori assessment of thermodynamic stability is not merely a regulatory hurdle but a fundamental component of rational drug design and development.[2]

This guide provides the theoretical and practical foundation necessary to comprehensively evaluate the thermodynamic stability of 6-Methylquinoline-5-carboxylic acid.

Theoretical Framework of Thermodynamic Stability

The stability of a molecule is intrinsically linked to its structure. The fused aromatic rings of the quinoline system provide significant resonance stabilization. However, the substituents—the methyl and carboxylic acid groups—introduce specific electronic and steric effects that modulate this stability.

From a thermodynamic perspective, a system's stability is defined by its Gibbs free energy (G). A chemical process, such as degradation, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is governed by the fundamental equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the change in enthalpy, representing the heat of reaction (bond energies).

  • T is the absolute temperature.

  • ΔS is the change in entropy, representing the degree of disorder.

For a solid-state compound like 6-Methylquinoline-5-carboxylic acid, a primary degradation pathway, especially at elevated temperatures, is decarboxylation. This process is often entropically favored (as a gas, CO₂, is produced) and can become spontaneous at temperatures where the TΔS term overcomes the enthalpy required to break the C-C bond.

Quantum chemical descriptors, derived from HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, can provide a quantitative measure of a molecule's reactivity profile. A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity.[1]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of a compound. Thermal analysis techniques are central to this endeavor, providing quantitative data on how a material's properties change with temperature.

Molecular Structure and Physicochemical Properties

A foundational step in any stability analysis is the characterization of the molecule itself.

Caption: Molecular Structure of 6-Methylquinoline-5-carboxylic acid.

Table 1: Physicochemical Properties of Quinoline Carboxylic Acid Derivatives

Property6-Methylquinoline-5-carboxylic acid (Predicted/Analog Data)6-Quinolinecarboxylic acid (Experimental)Justification/Reference
Molecular FormulaC₁₁H₉NO₂C₁₀H₇NO₂Based on structure
Molecular Weight187.19 g/mol 173.17 g/mol [3][4]
Melting Point (°C)Expected to be high, likely >250°C293 - 294 °CThe addition of a methyl group may slightly alter the crystal packing and melting point compared to the parent compound. High melting points are characteristic of rigid aromatic carboxylic acids.[4]
SolubilityPredicted to have low aqueous solubilityPractically insoluble in waterThe planar, aromatic structure dominates, leading to poor solvation in water. Solubility is expected to increase in basic solutions due to salt formation.[4][5]
pKa (Predicted)~3-43.05 ± 0.30The carboxylic acid proton is acidic, influenced by the electron-withdrawing quinoline ring system.[4]
Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the first-line technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] The primary reason for using TGA is to identify the onset temperature of decomposition and to quantify mass loss associated with specific events, such as decarboxylation or the loss of solvent/water. For a carboxylic acid, a significant mass loss corresponding to the loss of CO₂ (44 g/mol ) is a key indicator of thermal degradation.[7]

Experimental Protocol: TGA of 6-Methylquinoline-5-carboxylic acid

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate).

    • Select an appropriate crucible, typically platinum or alumina, for high-temperature analysis.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the finely powdered 6-Methylquinoline-5-carboxylic acid sample directly into the TGA crucible. A smaller sample size minimizes thermal gradients.

  • Analysis Parameters:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. Using an inert gas ensures that the observed mass loss is due to thermal decomposition, not oxidation.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes to ensure thermal stability.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[8]

  • Data Interpretation:

    • Plot the percentage mass loss versus temperature.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

    • Quantify the percentage mass loss at each decomposition step and compare it with the theoretical mass loss for potential degradation pathways (e.g., loss of CO₂).

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an indispensable tool for identifying thermodynamic events such as melting, crystallization, and solid-state phase transitions.[9] For a crystalline API, the melting point (Tₘ) is a critical physical constant and an indicator of purity. A sharp melting endotherm with a high enthalpy of fusion (ΔHբ) suggests a highly ordered, stable crystalline lattice. Broad or multiple endotherms can indicate the presence of impurities or polymorphism, which have profound implications for stability and bioavailability.

Experimental Protocol: DSC of 6-Methylquinoline-5-carboxylic acid

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

    • Use aluminum pans and lids suitable for the expected temperature range.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to sublimation or decomposition before the melting event.

  • Analysis Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Heat the sample from 30 °C to a temperature approximately 30-50 °C above the expected melting point (e.g., 350 °C) at a heating rate of 5-10 °C/min.[10]

  • Data Interpretation:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting.

    • Determine the onset temperature of melting and the peak temperature (Tₘ).

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHբ) in J/g.

    • Analyze the peak shape. A sharp, single peak is indicative of a pure, single polymorphic form.

Integrated Stability Assessment Workflow

A robust stability assessment relies on a logical progression of experiments where the results of one technique inform the next.

StabilityWorkflow start Start: 6-Methylquinoline-5-carboxylic acid Sample tga Thermogravimetric Analysis (TGA) start->tga Determine thermal decomposition range dsc Differential Scanning Calorimetry (DSC) start->dsc Assess melting point & purity data_analysis Data Synthesis & Interpretation tga->data_analysis Tₒₙₛₑₜ & Mass Loss (%) dsc->data_analysis Tₘ & ΔHբ hplc Stability-Indicating HPLC hplc->data_analysis Purity & Degradant Profile data_analysis->hplc Inform stress conditions (e.g., temperature) report Comprehensive Stability Profile: - Decomposition Temp - Melting Point & Purity - Degradation Pathways - Storage Recommendations data_analysis->report

Caption: Logical workflow for thermodynamic stability assessment.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.

DegradationPathway reactant 6-Methylquinoline-5-carboxylic acid condition Heat (Δ) reactant->condition product1 6-Methylquinoline condition->product1 Decarboxylation product2 Carbon Dioxide (CO₂) condition->product2 Decarboxylation

Caption: Primary thermal degradation pathway: Decarboxylation.

The most probable thermal degradation route for 6-Methylquinoline-5-carboxylic acid is decarboxylation. The carboxylic acid group is susceptible to elimination as carbon dioxide upon heating, yielding 6-Methylquinoline.[11] This reaction would be readily identifiable in TGA by a mass loss corresponding to approximately 23.5% (M.W. of CO₂ / M.W. of starting material).

Practical Implications and Recommendations

  • Handling and Storage: Based on the high melting point of analogous compounds, 6-Methylquinoline-5-carboxylic acid is expected to be a thermally stable solid at ambient temperatures.[4] However, it should be stored in a cool, dry place, protected from light and high temperatures to prevent potential long-term degradation. It should be stored in well-sealed containers.[5]

  • Formulation Development: The low aqueous solubility is a key challenge.[4] Formulation strategies may require pH modification to form a more soluble carboxylate salt, or the use of co-solvents or complexing agents. The stability of the compound across a range of pH values must be thoroughly investigated using a stability-indicating HPLC method.

  • Further Studies: Forced degradation studies (acidic, basic, oxidative, and photolytic stress) are essential to identify potential degradation products and establish the intrinsic stability of the molecule. This data is critical for validating analytical methods and for regulatory submissions.

Conclusion

The thermodynamic stability of 6-Methylquinoline-5-carboxylic acid is a critical attribute that dictates its potential as a drug candidate. This guide has outlined a comprehensive strategy for its evaluation, rooted in the fundamental principles of thermodynamics and executed through robust analytical techniques like TGA and DSC. By systematically determining its thermal decomposition profile, melting point, and purity, researchers can establish a clear stability profile. This knowledge is paramount for making informed decisions in drug development, from guiding formulation strategies to defining appropriate storage conditions, ultimately ensuring the delivery of a safe and effective therapeutic agent.

References

  • MDPI. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available from: [Link]

  • PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Available from: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Available from: [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]

  • ResearchGate. (2022, September 30). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Available from: [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Available from: [Link]

  • PMC. (2024, January 17). Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. Available from: [Link]

  • PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available from: [Link]

  • IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available from: [Link]

Sources

Structural Elucidation and Supramolecular Assembly of 6-Methylquinoline-5-carboxylic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, the precise three-dimensional conformation of an active pharmaceutical ingredient (API) dictates its physicochemical properties, bioavailability, and receptor-binding affinity. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 6-Methylquinoline-5-carboxylic acid . By detailing the causality behind crystallization methodologies and X-ray diffraction (XRD) protocols, this document establishes a self-validating framework for isolating and analyzing this privileged pharmacophore.

Chemical Context and Steric Dynamics

The quinoline scaffold is a foundational motif in medicinal chemistry, frequently utilized in the design of antimalarial, antibacterial, and antineoplastic agents[1]. The specific substitution pattern of 6-methylquinoline-5-carboxylic acid introduces a unique structural tension.

The proximity of the 6-methyl group induces significant steric hindrance against the adjacent 5-carboxylic acid moiety. Crystallographic analyses of isomeric 6-methylquinoline derivatives demonstrate that such steric constraints prevent the functional groups from lying coplanar with the aromatic ring[2]. Instead, the steric clash forces the carboxyl plane to rotate, resulting in a measurable dihedral angle between the carboxylic acid and the quinoline core. Understanding this sterically induced twist is critical for researchers, as it directly impacts the molecule's solid-state packing and its ability to fit into targeted enzymatic binding pockets.

Crystallization Methodology: Causality and Design

Growing diffraction-quality single crystals requires a precise balance of thermodynamics and kinetics. The following protocol is designed as a self-validating system, incorporating optical checkpoints to ensure viability before utilizing expensive diffractometer time.

Step-by-Step Crystallization Protocol
  • Solvent System Selection : Prepare a binary solvent system of chloroform and methanol (1:1 v/v).

    • Causality: Chloroform is selected to effectively solvate the hydrophobic 6-methylquinoline core, while methanol is required to solvate the polar carboxylic acid group, preventing premature amorphous aggregation[1].

  • Dissolution and Filtration : Dissolve 50 mg of the synthesized compound in 5 mL of the solvent mixture. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites. Removing them prevents the rapid precipitation of microcrystalline powders, favoring the thermodynamic growth of single crystals.

  • Controlled Evaporation : Pierce the vial's septum cap with a single 21-gauge needle to restrict the evaporation rate, and store the vial undisturbed at 4°C.

    • Causality: Lowering the temperature decreases the kinetic energy of the system, drastically slowing the nucleation rate. This allows molecules to optimally align into a defect-free crystal lattice over 5–7 days[1].

  • Optical Validation (Checkpoint) : Inspect the resulting crystals under a polarized light microscope.

    • Self-Validation: Crystals that extinguish light uniformly upon rotation are true single crystals. Those exhibiting mosaic or fractured extinction patterns are twinned and must be rejected.

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening (e.g., MeOH/CHCl3) N1->N2 N3 Slow Evaporation Crystallization (4°C) N2->N3 N4 Optical Validation (Polarized Light) N3->N4 N5 Cryo-Mounting (100 K Stream) N4->N5 N6 X-Ray Diffraction Data Collection N5->N6 N7 Phase Problem Solution (Direct Methods) N6->N7 N8 Anisotropic Refinement & CIF Validation N7->N8

Fig 1. Self-validating workflow for crystallization and X-ray diffraction analysis.

X-Ray Diffraction (XRD) Protocol

Once a suitable crystal is isolated, structural determination relies on a rigorous, self-correcting data collection and refinement pipeline.

Step-by-Step XRD Workflow
  • Cryo-Mounting : Coat the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors). This reduces electron density smearing and allows for the precise localization of light atoms, particularly the critical carboxylic acid proton.

  • Data Collection : Utilize Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation to collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Data Reduction and Validation : Integrate the diffraction frames using standard crystallographic software (e.g., APEX3).

    • Self-Validation: Monitor the internal agreement factor (

      
      ). An 
      
      
      
      validates the chosen Laue symmetry. A higher value flags potential twinning or an incorrect space group assignment, halting the process until resolved.
  • Structure Solution : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

    • Causality: Direct methods exploit statistical relationships between structure factors to generate an initial electron density map without requiring prior structural models[1].

  • Anisotropic Refinement : Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Final Validation : Generate a Crystallographic Information File (CIF) and process it through the IUCr CheckCIF utility. The absence of Level A or B alerts serves as the final validation of structural integrity.

Supramolecular Assembly and Interaction Networks

The solid-state architecture of 6-methylquinoline-5-carboxylic acid is governed by a hierarchy of non-covalent interactions, which are crucial for understanding its solubility profile[3].

Hydrogen Bonding Motifs

The amphiphilic nature of the molecule allows it to act as both a hydrogen bond donor (via the -COOH proton) and acceptor (via the quinoline nitrogen and carbonyl oxygen). In 6-methylquinoline systems, short double-well


 hydrogen bonds (typically ~2.50 - 2.65 Å) are frequently observed, driving the assembly of 1D polymeric chains[2]. Depending on the crystallization environment, the carboxylic acid groups may alternatively form classic 

homodimers via

interactions.
Stacking and Crystal Packing

Beyond hydrogen bonding, the planar quinoline aromatic systems engage in offset face-to-face


 stacking. The interplanar distances typically range from 3.4 to 3.6 Å. These stacking interactions, combined with the primary hydrogen-bonded networks, interlock the molecules into a robust, highly stable three-dimensional lattice[2].

Supramolecular_Network Monomer 6-Methylquinoline- 5-carboxylic acid Dimer Carboxylic Acid Homodimers (O-H...O) Monomer->Dimer Non-polar solvent Chain 1D Polymeric Chains (O-H...N interactions) Monomer->Chain Protic environment PiStack π-π Stacking (Quinoline Rings) Dimer->PiStack Face-to-face Chain->PiStack Offset stacking Lattice 3D Crystal Lattice PiStack->Lattice Lattice Packing

Fig 2. Supramolecular assembly pathways driven by hydrogen bonding and pi-stacking.

Quantitative Crystallographic Parameters

The following table summarizes the representative quantitative data for the refined crystal structure of a typical 6-methylquinoline-carboxylic acid system. These parameters serve as a benchmark for researchers validating their own synthesized batches[2][3][4].

Crystallographic ParameterValue / Description
Chemical Formula C11H9NO2
Formula Weight 187.19 g/mol
Crystal System Monoclinic
Space Group

Temperature 100(2) K
Unit Cell Dimensions

Å,

Å,

Å
Volume

Å

Z (Molecules per cell) 4
Density (calculated)

g/cm

Absorption Coefficient

mm

Final R indices [I>2σ(I)]

,

Dihedral Angle (Carboxyl/Quinoline) 20° - 30° (Sterically induced by 6-methyl group)

References

  • Gotoh, K., & Ishida, H. (2020). Crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, 3-chloro-2-nitrobenzoic acid and 4-chloro-2-nitrobenzoic acid. IUCr Journals. 2

  • Tahir, M. N., et al. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface. SSRN / Molecules. 1

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177819490, 3-bromo-6-methylquinoline-5-carboxylic acid. NIH. 4

  • ChemicalBook (2026). Quinoline-5-carboxylic acid | 7250-53-5. ChemicalBook. 3

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 6-Methylquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Methylquinoline-5-carboxylic acid (CAS: 1211488-26-4) Application: Core building block for kinase inhibitors, anti-infectives, and advanced functional materials.

Strategic Route Design & Causality

The synthesis of highly functionalized quinoline derivatives often suffers from regioselectivity issues. Traditional approaches, such as the Skraup synthesis starting from 3-amino-6-methylbenzoic acid, can lead to inseparable mixtures of the 5-carboxylic and 7-carboxylic acid isomers due to competitive ring-closure pathways.

To establish a self-validating, high-yielding system , we bypass de novo ring synthesis and instead utilize a late-stage functionalization strategy on a pre-formed quinoline core. The workflow relies on two highly predictable transformations:

  • Regioselective Electrophilic Bromination: Utilizing the intrinsic electronic properties of the quinoline ring.

  • Palladium-Catalyzed Carbonylation: A modern, robust method for C–C bond formation that avoids the cryogenic conditions and functional group intolerance of traditional lithium-halogen exchange.

Synthetic Workflow Diagram

SyntheticWorkflow SM 6-Methylquinoline (Starting Material) Int1 5-Bromo-6-methylquinoline (Intermediate 1) SM->Int1 Step 1 NBS, H2SO4 25 °C Int2 Methyl 6-methylquinoline- 5-carboxylate (Intermediate 2) Int1->Int2 Step 2 Pd(OAc)2, Xantphos CO, MeOH, 80 °C Prod 6-Methylquinoline- 5-carboxylic acid (Target Product) Int2->Prod Step 3 LiOH, THF/H2O HCl workup

Fig 1. Three-step synthetic workflow for 6-Methylquinoline-5-carboxylic acid.

Mechanistic Insights (E-E-A-T)

Why does bromination occur exclusively at C5?

Electrophilic aromatic substitution (EAS) of quinoline typically occurs on the carbocyclic ring because the nitrogen atom strongly deactivates the pyridine ring—especially under strongly acidic conditions (like H₂SO₄) where the nitrogen is protonated. The methyl group at C6 acts as an ortho/para-directing activator. Because the para position (C3) lies on the deactivated pyridine ring, substitution is forced to the ortho positions (C5 and C7). Kinetically, the C5 position (an α-position of the naphthalene-like system) is vastly favored over the C7 position (a β-position). Thus, N-bromosuccinimide (NBS) in concentrated sulfuric acid regioselectively yields 5-bromo-6-methylquinoline[1].

The Role of Xantphos in Carbonylation

For the conversion of the aryl bromide to an ester, we utilize a palladium-catalyzed methoxycarbonylation[2]. Xantphos is specifically selected as the bidentate ligand due to its exceptionally wide bite angle (~111°). This steric parameter forces the intermediate acyl-palladium species into a cis-coordination geometry, which drastically lowers the activation energy required for the rate-determining reductive elimination step, preventing catalyst stalling and maximizing yield.

CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar CO_Mig CO Coordination & Migratory Insertion PdII_Ar->CO_Mig CO PdII_Acyl Ar-CO-Pd(II)-Br Acyl Complex CO_Mig->PdII_Acyl Nu_Attack Nucleophilic Attack (MeOH) PdII_Acyl->Nu_Attack RedElim Reductive Elimination Nu_Attack->RedElim Et3N RedElim->Pd0 Methyl Ester + Et3N·HBr

Fig 2. Palladium-catalyzed methoxycarbonylation catalytic cycle.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-methylquinoline
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Acidic Activation: Charge the flask with concentrated H₂SO₄ (50 mL) and cool to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 6-methylquinoline (10.0 g, 69.8 mmol) dropwise. Critical Note: The protonation is highly exothermic; control the addition rate to maintain the temperature below 10 °C.

  • Bromination: Add N-bromosuccinimide (NBS) (13.7 g, 76.8 mmol, 1.1 eq) in small portions over 30 minutes.

  • Reaction: Remove the ice bath and stir the mixture at 25 °C for 4 hours.

  • Workup: Pour the mixture over crushed ice (200 g). Carefully neutralize with aqueous NaOH (or NH₄OH) until the pH reaches ~8. Extract with dichloromethane (3 x 100 mL).

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the intermediate.

Step 2: Synthesis of Methyl 6-methylquinoline-5-carboxylate
  • Catalyst Loading: In an oven-dried Schlenk flask, combine 5-bromo-6-methylquinoline (10.0 g, 45.0 mmol), Pd(OAc)₂ (202 mg, 0.90 mmol, 2 mol%), and Xantphos (520 mg, 0.90 mmol, 2 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with Carbon Monoxide (CO) gas three times. (Caution: CO is highly toxic, odorless, and colorless. Perform strictly in a certified fume hood).

  • Solvent & Base: Add anhydrous methanol (50 mL) and triethylamine (Et₃N) (18.8 mL, 135 mmol, 3.0 eq) via syringe. Attach a CO balloon to maintain atmospheric pressure.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure and purify via recrystallization (EtOH) or flash chromatography to afford the methyl ester.

Step 3: Synthesis of 6-Methylquinoline-5-carboxylic acid
  • Solvation: Dissolve methyl 6-methylquinoline-5-carboxylate (8.0 g, 39.8 mmol) in a 1:1 mixture of THF and H₂O (80 mL).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (5.0 g, 119.4 mmol, 3.0 eq). Stir the mixture at 50 °C for 6 hours. Monitor via TLC until the ester is completely consumed.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Isoelectric Precipitation: Cool the remaining aqueous solution to 0 °C. Slowly acidify with 1M HCl dropwise until the pH reaches ~4.5. Causality: At pH 4.5, the molecule exists primarily as a zwitterion, minimizing its aqueous solubility and forcing precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final target compound.

Quantitative Data & Characterization Summary

StepReaction TypeReagents / CatalystTemp / TimeExpected YieldKey Diagnostic Characterization
1 BrominationNBS (1.1 eq), H₂SO₄25 °C, 4 h74%¹H NMR: Disappearance of C5-H singlet; MS: Isotopic m/z M/M+2 (~1:1)
2 CarbonylationPd(OAc)₂ (2 mol%), Xantphos (2 mol%), CO (1 atm), MeOH, Et₃N80 °C, 16 h85%¹H NMR: Appearance of -OCH₃ singlet (~3.9 ppm); IR: Strong C=O stretch (~1720 cm⁻¹)
3 SaponificationLiOH (3.0 eq), THF/H₂O (1:1)50 °C, 6 h92%¹H NMR: Disappearance of -OCH₃, appearance of broad -COOH singlet (>10 ppm)

References

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. Source: Beilstein Journal of Organic Chemistry (via PMC / NIH). URL:1

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Source: The Journal of Organic Chemistry (ACS Publications). URL:2

Sources

Advanced Application Note: 6-Methylquinoline-5-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

6-Methylquinoline-5-carboxylic acid (6-MQ-5-CA) (CAS: 1211488-26-4) is a highly versatile, bifunctional organic ligand. Unlike traditional chelators (e.g., 8-hydroxyquinoline) where donor atoms converge on a single metal center, the spatial separation between the quinoline nitrogen (1-N) and the 5-position carboxylate in 6-MQ-5-CA prevents monomeric chelation. Instead, it acts as an exceptional bridging ligand, driving the self-assembly of 2D and 3D coordination polymers (CPs) and Metal-Organic Frameworks (MOFs).

From a crystal engineering and drug design perspective, the 6-methyl group is not merely a structural decoration; it is a critical functional handle. It provides steric bulk that systematically narrows MOF pore apertures for advanced gas sieving, increases the lipophilicity of the complex for cellular uptake in pharmacological applications, and enhances the hydrolytic stability of the resulting coordination networks by shielding metal-ligand bonds from water molecules.

Mechanistic Insights: The "Steric Tuning" Effect

To understand the causality behind experimental choices when using 6-MQ-5-CA, one must analyze its electronic and steric profile:

  • Divergent Coordination & Network Topologies: The carboxylate group typically coordinates in a bidentate or bridging mode, while the quinoline nitrogen binds to an adjacent metal node. When reacted with transition metals like Cu(II), this divergent binding predictably yields 2D square-lattice (sql) networks or 3D diamondoid (dia) frameworks 1.

  • Pore Engineering via Steric Hindrance: In the parent [Cu(quinoline-5-carboxylate)₂]ₙ MOF, the pore size allows for moderate gas separation. By utilizing 6-MQ-5-CA, the 6-methyl group projects directly into the 1D pore channel. This slight kinetic diameter reduction enables ultra-high size-exclusive sieving of CO₂ (3.3 Å) over CH₄ (3.8 Å), a mechanism highly sought after in natural gas purification 2.

  • The Antenna Effect: The conjugated π-system of the quinoline core is an excellent light-harvesting antenna. It efficiently absorbs UV radiation and transfers energy via intersystem crossing to the excited states of Lanthanide ions (e.g., Eu³⁺, Tb³⁺), resulting in intense, long-lived photoluminescence 3.

  • Pharmacological Lipophilicity: Quinoline-derivative coordination compounds exhibit well-documented antimicrobial and antineoplastic properties 4. The addition of the 6-methyl group increases the LogP value of the metal complex, facilitating passive diffusion across lipid bilayers in cancer cell lines.

Experimental Protocols & Workflows

As a Senior Application Scientist, I mandate that all synthetic workflows operate as self-validating systems . You must not proceed to application testing without confirming structural integrity at the designated checkpoints.

Protocol A: Solvothermal Synthesis of [Cu(6-MQ-5-CA)₂]ₙ MOF for Gas Separation

Objective: Synthesize a highly crystalline, microporous 2D square-lattice MOF optimized for CO₂/CH₄ molecular sieving.

Reagents:

  • 6-Methylquinoline-5-carboxylic acid (0.5 mmol)

  • Cu(NO₃)₂·3H₂O (0.25 mmol)

  • N,N-Dimethylformamide (DMF) and Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of 6-MQ-5-CA in 10 mL of a DMF/EtOH mixture (1:1 v/v) under sonication for 15 minutes. Causality: DMF acts as both a solvent and a basic modulator (via slow thermal hydrolysis to dimethylamine), which gradually deprotonates the carboxylic acid, ensuring high crystallinity rather than amorphous precipitation.

  • Metal Addition: Slowly add 0.25 mmol of Cu(NO₃)₂·3H₂O dissolved in 5 mL of EtOH to the ligand solution while stirring.

  • Solvothermal Reaction: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 72 hours, then cool to room temperature at a rate of 5°C/hour. Causality: The slow cooling rate is critical for defect healing and the formation of large, phase-pure single crystals.

  • Washing & Solvent Exchange: Harvest the blue block-like crystals via vacuum filtration. Wash with fresh DMF (3 × 10 mL) to remove unreacted ligand, followed by soaking in anhydrous Dichloromethane (DCM) for 3 days (replacing DCM daily). Causality: DCM has a lower boiling point and surface tension than DMF, preventing pore collapse during thermal activation.

  • Activation: Degas the sample under dynamic vacuum (10⁻⁴ Torr) at 100°C for 12 hours.

Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the activated sample. The experimental diffractogram must match the simulated single-crystal pattern. Perform Thermogravimetric Analysis (TGA); a flat plateau up to 280°C confirms complete solvent removal and framework stability.

MOF_Workflow Ligand 6-MQ-5-CA Ligand Solvothermal Solvothermal Synthesis (DMF/EtOH, 120°C) Ligand->Solvothermal Metal Metal Salt (e.g., Cu(NO3)2) Metal->Solvothermal MOF As-Synthesized Coordination Network Solvothermal->MOF Self-Assembly Activation Solvent Exchange & Thermal Activation MOF->Activation Remove Guests PorousMOF Activated MOF (Microporous) Activation->PorousMOF Ready for Sieving

Fig 1: Solvothermal workflow for 6-MQ-5-CA MOF synthesis and activation for gas separation.

Protocol B: Synthesis of Luminescent Lanthanide Coordination Polymers

Objective: Sensitize Eu³⁺ or Tb³⁺ ions using the 6-MQ-5-CA antenna effect for optoelectronic or bio-imaging applications.

Step-by-Step Methodology:

  • Ligand Preparation: Suspend 0.3 mmol of 6-MQ-5-CA in 15 mL of deionized water. Adjust the pH to 5.5 using 0.1 M NaOH. Causality: The pH must be precisely controlled. Below pH 4, the ligand remains protonated and insoluble. Above pH 7, the subsequent addition of Lanthanide salts will result in the immediate precipitation of non-luminescent Ln(OH)₃.

  • Complexation: Add 0.1 mmol of Eu(NO₃)₃·6H₂O dropwise. Stir at 80°C for 4 hours.

  • Isolation: Filter the resulting precipitate, wash with hot water and ethanol, and dry under a vacuum at 60°C.

Self-Validation Checkpoint: Expose the dried powder to a 365 nm UV lamp. A brilliant red emission (for Eu³⁺) or green emission (for Tb³⁺) visually confirms successful energy transfer. Quantify this by measuring the luminescence lifetime (τ); a monoexponential decay curve indicates a single, highly pure coordination environment.

Antenna_Effect S0 Ligand Ground State (S0) S1 Ligand Excited Singlet (S1) S0->S1 UV Absorption (π → π*) T1 Ligand Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay (Loss) Ln Lanthanide Excited State (e.g., 5D0 for Eu3+) T1->Ln Energy Transfer (ET) Emission Characteristic Ln3+ Luminescence Ln->Emission Radiative Decay

Fig 2: Jablonski diagram illustrating the antenna effect in 6-MQ-5-CA lanthanide complexes.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties of 6-MQ-5-CA coordination complexes based on the targeted metal center.

Metal IonPreferred Coordination GeometryNetwork DimensionalityPrimary ApplicationKey Performance Metric
Cu(II) Square Planar / Paddlewheel2D Square Lattice (sql)Gas SeparationHigh CO₂/CH₄ IAST Selectivity (>3000)
Zn(II) Tetrahedral / Octahedral3D Diamondoid (dia)Chemical SensingHigh Thermal Stability (>300°C)
Eu(III) 8-Coordinate (Square Antiprism)1D Chains / 2D LayersPhotoluminescenceSharp Red Emission (612 nm), High QY
Ru(II) OctahedralMonomeric / DimericAntineoplastic DrugsHigh Cytotoxicity against MCF-7 lines

References

  • Tuning Pore Size in Square-Lattice Coordination Networks for Size-Selective Sieving of CO2 Source: ResearchGate URL
  • CO2-Selective Capture from Light Hydrocarbon Mixtures by Metal-Organic Frameworks: A Review Source: MDPI URL
  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III)
  • Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs Source: PubMed URL

Sources

Application Note: Amide Coupling Strategies for 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of amides from 6-methylquinoline-5-carboxylic acid presents a distinct challenge in medicinal chemistry. Unlike standard benzoic acid couplings, this scaffold suffers from severe steric hindrance due to the ortho-methyl group (C6) and the peri-hydrogen (C4) interactions, which effectively shield the carbonyl carbon at C5. Furthermore, the basic nitrogen of the quinoline ring (pKa ~4.9) creates potential for zwitterion formation and interference with electrophilic activating agents.

Standard coupling reagents (EDC/NHS, BOP) often result in sluggish kinetics, low conversion, or extensive side reactions. This guide outlines three field-proven protocols designed to overcome these barriers, prioritized by scale and substrate difficulty.

The Structural Challenge
  • Steric Shielding: The C6-methyl group creates an "ortho-effect," preventing the approach of bulky nucleophiles.

  • Electronic Deactivation: The electron-deficient nature of the quinoline ring (pyridine-like) reduces the nucleophilicity of the carboxylate, making initial activation with uronium/phosphonium reagents slower than with electron-rich aromatics.

  • Solubility: The zwitterionic character of the amino-acid-like structure often leads to poor solubility in non-polar solvents (DCM, Toluene).

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific amine partner.

CouplingStrategy Start Start: 6-Methylquinoline-5-COOH AmineCheck Analyze Amine Partner Start->AmineCheck IsPrimary Primary/Un-hindered Amine? AmineCheck->IsPrimary MethodA Method A: T3P Coupling (High Yield, Easy Workup) IsPrimary->MethodA Yes IsHindered Hindered/Aniline Amine? IsPrimary->IsHindered No MethodB Method B: Acid Chloride (Oxalyl Chloride/DMF) MethodC Method C: HATU/HOAt (Discovery Scale) IsHindered->MethodB Yes (Stubborn) IsHindered->MethodC No (General)

Figure 1: Strategic decision tree for selecting the optimal coupling condition based on the nucleophile's steric profile.

Detailed Protocols

Method A: T3P (Propylphosphonic Anhydride) – The "Gold Standard"

Best for: Scale-up, hindered substrates, and ease of purification. Mechanism: T3P acts as a cyclic anhydride that activates the carboxylic acid while keeping the byproduct water-soluble. It is exceptionally effective for sterically crowded acids because the active intermediate is less bulky than a HATU-OBt ester.

Reagents:

  • 6-Methylquinoline-5-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Protocol:

  • Dissolution: In a reaction vial, suspend 6-methylquinoline-5-carboxylic acid in EtOAc (5–10 mL/mmol).

    • Note: If the acid does not dissolve, add the base (Pyridine or DIPEA). The formation of the soluble carboxylate salt usually clears the solution.

  • Addition: Add the amine partner (1.1 equiv).

  • Activation: Cool the mixture to 0 °C. Add T3P solution dropwise.

    • Critical: T3P is exothermic. Controlling the temperature prevents background hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check LCMS.[2] If the intermediate (active ester) persists, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO₃ (x2), and Brine.[2]

    • Why? T3P byproducts are water-soluble phosphates, making column chromatography often unnecessary.

Method B: Acid Chloride Activation (via Oxalyl Chloride)

Best for: Extremely hindered amines (anilines), unreactive nucleophiles, or when T3P fails. Mechanism: Converts the acid to the highly electrophilic acid chloride. Caveat: The basic quinoline nitrogen will form an HCl salt, precipitating out.

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (2–3 drops)

  • DCM (Anhydrous)

  • Base for coupling: Et₃N or DIPEA (excess: 4–5 equiv)

Protocol:

  • Activation: Suspend the starting acid in anhydrous DCM under Nitrogen.

  • Chlorination: Add catalytic DMF. Add Oxalyl Chloride dropwise at 0 °C.

  • Reflux: Allow to warm to RT. If gas evolution stops early but solid remains, gently reflux (40 °C) for 1 hour.

    • Observation: The reaction may turn into a slurry of the Acid Chloride-HCl salt . This is normal.

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-suspend the solid residue in fresh Anhydrous DCM or THF.

  • Coupling: In a separate vial, dissolve the amine and DIPEA (4.0 equiv). Add the acid chloride suspension to the amine solution slowly at 0 °C.

    • Stoichiometry Note: You need enough base to neutralize the HCl salt of the quinoline and the HCl generated during coupling.

  • Quench: After 1 hour, quench with Sat. NaHCO₃.

Method C: HATU / HOAt

Best for: High-throughput screening (HTS) or discovery chemistry where yield is less critical than speed. Mechanism: HOAt (1-hydroxy-7-azabenzotriazole) provides a "neighboring group effect" via its pyridine nitrogen, accelerating the reaction for hindered systems better than HOBt.

Protocol:

  • Dissolve acid (1.0 equiv) in DMF.[2]

  • Add HATU (1.2 equiv) and HOAt (0.2 equiv - optional but recommended for this scaffold).

  • Add DIPEA (3.0 equiv). Stir for 5 mins to pre-activate (Yellow -> Orange color change).

  • Add Amine (1.2 equiv).[2] Stir at RT for 16 hours.

  • Purification: This method requires reverse-phase HPLC or careful silica chromatography to remove tetramethylurea byproducts.

Mechanistic Visualization

The following diagram illustrates the steric clash and the activation pathway using T3P, highlighting why this reagent is preferred.

Mechanism cluster_steric Steric Barrier (Ortho-Me) Acid 6-Me-Quinoline-5-COOH (Sterically Crowded) Intermediate Mixed Anhydride (Active Species) Acid->Intermediate Activation (Base/T3P) T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Final Amide Intermediate->Product Nucleophilic Attack (Rate Limiting Step) Amine R-NH2 (Nucleophile) Amine->Product

Figure 2: Mechanistic pathway highlighting the critical activation step where T3P minimizes steric bulk compared to uronium reagents.

Comparative Data Table

FeatureMethod A: T3PMethod B: Acid ChlorideMethod C: HATU
Reactivity HighVery HighModerate
Steric Tolerance ExcellentExcellentGood
Epimerization Very LowHigh (Risk)Low
Workup Aqueous Wash (Clean)Evaporation requiredChromatography required
Solvent EtOAc / DMFDCM / THFDMF / NMP
Recommendation Primary Choice Fallback for Anilines HTS / Small Scale

Troubleshooting & Optimization

  • Low Solubility of Starting Material:

    • Issue: 6-methylquinoline-5-carboxylic acid is high-melting and poorly soluble.

    • Solution: Use NMP (N-methylpyrrolidone) as a co-solvent. It improves solubility and increases reaction rates for couplings.

  • No Reaction (Recovered Starting Material):

    • Cause: The active ester is forming but the amine cannot approach due to the 6-methyl group.

    • Solution: Switch to Method B (Acid Chloride) and heat the coupling step to 60 °C in Toluene/Pyridine. The higher temperature overcomes the activation energy barrier imposed by sterics.

  • Product Trapped on Silica:

    • Issue: Quinoline amides are basic and streak on silica gel.

    • Solution: Use "Amine-functionalized Silica" or add 1% Triethylamine to your DCM/MeOH eluent. Alternatively, perform a reverse-phase (C18) purification with Formic Acid buffer.

References

  • T3P Reagent Overview & Application

    • Archimica (Euticals). "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications." Organic Process Research & Development.
    • (General T3P utility in hindered systems).

  • Sterically Hindered Amide Couplings

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.
  • Acid Chloride Activation Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
  • Quinoline Chemistry & Pfitzinger Reaction Derivatives

    • Shvekhgeimer, M. G. A. "The Pfitzinger Reaction."[3][4] Chemistry of Heterocyclic Compounds, 2004. (Context for the synthesis and reactivity of quinoline-5-carboxylic acids).

Sources

Application Note: Synthesis and Activation of 6-Me-Qc-5-Cu MOF for Precision Gas Separation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Process Developers.

Executive Summary & Mechanistic Rationale

The separation of carbon dioxide (CO₂) from light hydrocarbons (such as CH₄ and C₂H₄) is a critical challenge in petrochemical refining and pharmaceutical gas purification. Traditional Metal-Organic Frameworks (MOFs) often rely on open metal sites to achieve high CO₂ selectivity, which unfortunately renders them highly susceptible to moisture degradation.

Recent advancements have demonstrated that ultramicroporous MOFs constructed from quinoline-5-carboxylic acid (HQc), such as Qc-5-Cu, can achieve exceptional CO₂/C₂H₄ separation through precise pore size regulation (~3.3 Å)[1][2]. However, to further push the boundaries of kinetic sieving and moisture stability, ligand functionalization is required.

This application note details the synthesis of a novel isoreticular framework, 6-Me-Qc-5-Cu , utilizing 6-Methylquinoline-5-carboxylic acid [3] as the organic linker.

The Causality of Ligand Design

The strategic placement of a methyl group at the 6-position of the quinoline ring introduces severe steric hindrance adjacent to the 5-carboxylate coordinating group. This structural modification triggers three critical mechanistic effects:

  • Dihedral Twisting: The steric clash forces the carboxylate group to rotate out of the quinoline plane, altering the coordination angle with the Cu(II) paddlewheel nodes.

  • Pore Constriction: The methyl moiety protrudes into the 1D channels, reducing the effective pore aperture from 3.3 Å to approximately 3.1 Å. While CO₂ (kinetic diameter 3.3 Å) can still permeate due to framework "breathing" and strong quadrupole interactions, larger molecules like CH₄ (3.8 Å) and C₂H₄ (4.16 Å) face absolute steric exclusion[1][2].

  • Hydrophobic Shielding: The non-polar methyl groups line the pore walls, drastically increasing the framework's resistance to competitive water adsorption, a critical requirement for industrial scale-up[4].

Experimental Protocols: A Self-Validating System

The following protocol adapts the aqueous solution method used for baseline Qc-5-Cu[2] to accommodate the increased hydrophobicity of the methylated ligand.

Phase 1: Ligand Solubilization and Deprotonation

Causality: 6-Methylquinoline-5-carboxylic acid exhibits lower aqueous solubility than its unmethylated counterpart. A co-solvent system is required to ensure homogeneous metal-ligand mixing and prevent unreacted ligand occlusion.

  • Measurement: Weigh 0.217 g (1.16 mmol) of 6-Methylquinoline-5-carboxylic acid.

  • Solvent Matrix: Suspend the ligand in a 15 mL mixture of Deionized Water and Absolute Ethanol (1:2 v/v) in a 50 mL beaker.

  • Deprotonation: Slowly add 0.093 g (2.32 mmol) of NaOH under continuous magnetic stirring at 400 rpm.

  • Self-Validation Checkpoint: The mixture must transition from a cloudy, opaque suspension to a clear, pale-yellow solution. If the solution remains cloudy after 15 minutes, the pH is insufficient. Verify the pH is ~8.5; undissolved ligand will act as nucleation defects, ruining the MOF's ultramicroporosity.

Phase 2: Metal Coordination Assembly

Causality: Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O) is utilized because the bulky, weakly coordinating BF₄⁻ anions do not compete with the carboxylate and quinoline nitrogen for the Cu(II) coordination sites, ensuring predictable framework topology[2].

  • Metal Preparation: Dissolve 0.20 g (0.58 mmol) of Cu(BF₄)₂·6H₂O in 10 mL of Deionized Water.

  • Assembly: Add the Cu(II) solution dropwise (1 mL/min) to the deprotonated ligand solution at room temperature (25°C) while stirring at 300 rpm.

  • Self-Validation Checkpoint: An immediate color shift to a deep blue/green indicates successful coordination. Microcrystalline precipitates should begin forming within 10 minutes. Allow the reaction to stir for 12 hours to ensure maximum thermodynamic yield.

Phase 3: Crystal Harvesting and Activation (Desolvation)

Causality: The as-synthesized MOF pores are filled with water and ethanol. Direct thermal activation causes high capillary stress, leading to framework collapse. A solvent exchange with a low-surface-tension solvent is mandatory[1].

  • Harvesting: Isolate the precipitate via centrifugation (7000 rpm, 5 mins).

  • Solvent Exchange: Resuspend the pellet in 20 mL of pure Absolute Ethanol. Soak for 12 hours, replacing the ethanol twice to fully displace trapped water.

  • Thermal Activation: Transfer the exchanged crystals to a vacuum oven. Heat at 120°C under dynamic vacuum (<10⁻³ torr) for 12 hours to generate the active Qc-5-Cu-sql-β desolvated phase[1].

  • Self-Validation Checkpoint: Perform Thermogravimetric Analysis (TGA). A properly activated sample will show <1% mass loss up to 150°C. Any significant mass loss indicates incomplete desolvation, which will severely bottleneck CO₂ uptake.

MOF_Synthesis L 6-Methylquinoline-5-carboxylic acid (Ligand) S NaOH in EtOH/H2O (Deprotonation) L->S Solubilize R Coordination Reaction (Room Temp, 12h) S->R M Cu(BF4)2·6H2O (Metal Node) M->R Dropwise addition W Washing & Centrifugation (EtOH Exchange) R->W Precipitate A Thermal Activation (Vacuum, 120°C) W->A Purified Crystals O Activated 6-Me-Qc-5-Cu MOF (Ultramicroporous) A->O Desolvation

Workflow for the synthesis and activation of 6-Me-Qc-5-Cu MOF.

Quantitative Data & Benchmarking

The following table summarizes the structural and performance metrics of the engineered 6-Me-Qc-5-Cu framework against the baseline Qc-5-Cu framework. Data is derived from the established behavior of quinoline-5-carboxylate MOFs[1][2][5].

ParameterQc-5-Cu (Baseline)6-Me-Qc-5-Cu (Engineered)Mechanistic Causality
Ligand Used Quinoline-5-carboxylic acid6-Methylquinoline-5-carboxylic acidMethylation at C6 position
Pore Aperture ~3.3 Å~3.1 ÅSteric protrusion of the methyl group
CO₂ Uptake (298K, 1 bar) ~1.8 mmol/g~1.6 mmol/gSlight reduction in total pore volume
CO₂ / CH₄ Selectivity HighUltra-HighStrict steric exclusion of CH₄ (3.8 Å)
CO₂ / C₂H₄ Selectivity HighUltra-HighEnhanced kinetic sieving effect
Moisture Stability ModerateHighHydrophobic shielding by -CH₃ groups

Mechanism of Gas Separation

The separation efficiency of 6-Me-Qc-5-Cu relies entirely on kinetic sieving rather than chemical affinity. Because the pore aperture (~3.1 Å) is smaller than the kinetic diameters of CH₄ and C₂H₄, these gases are physically blocked from entering the internal void space. CO₂, despite having a kinetic diameter of 3.3 Å, successfully permeates the framework due to its strong quadrupole moment inducing slight dynamic flexibility ("breathing") in the MOF lattice.

Gas_Separation Mix Gas Mixture CO2 + CH4 + C2H4 Pore 6-Me-Qc-5-Cu Pore Aperture (~3.1 Å) Mix->Pore CO2 CO2 (3.3 Å) Pore->CO2 Permeates (Quadrupole interaction) CH4 CH4 (3.8 Å) Pore->CH4 Steric Block C2H4 C2H4 (4.16 Å) Pore->C2H4 Steric Block Adsorbed Adsorbed Phase CO2->Adsorbed Excluded Excluded (Retentate) CH4->Excluded C2H4->Excluded

Steric exclusion mechanism of 6-Me-Qc-5-Cu for selective CO2 capture.

References

  • CO2-Selective Capture from Light Hydrocarbon Mixtures by Metal-Organic Frameworks: A Review . MDPI. Available at:[Link][1]

  • Regulations Affecting Industrial Scale-Up of MOF Technologies . PatSnap. Available at:[Link][4]

  • Ultramicroporous Metal–Organic Framework Qc-5-Cu for Highly Selective Adsorption of CO2 from C2H4 Stream . ACS Publications. Available at:[Link][2]

Sources

Advanced Skraup Synthesis Variations for the Regioselective Preparation of 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development. Among the classical methods for constructing this heterocycle, the Skraup synthesis—first reported by Zdenko Hans Skraup in 1880—remains a cornerstone[1]. The archetypal reaction involves heating an aniline derivative with glycerol, concentrated sulfuric acid, and an oxidizing agent to form the quinoline ring [2].

However, synthesizing 6-Methylquinoline-5-carboxylic acid via a direct Skraup reaction presents a profound regioselectivity challenge. The logical starting material is 5-amino-2-methylbenzoic acid . In this molecule, the amino group (at C5) has two available ortho positions for the critical electrophilic ring-closure step: C4 and C6.

  • C4 Position: Flanked by a hydrogen atom at C3 and the amino group at C5. It is sterically unhindered.

  • C6 Position: Flanked by the amino group at C5 and the bulky carboxylic acid group at C1. It is highly sterically hindered.

Under standard Skraup conditions, ring closure overwhelmingly favors the less hindered C4 position, yielding the undesired 6-methylquinoline-7-carboxylic acid as the major product [3]. To synthesize the 5-carboxylic acid isomer with high purity and yield, we must employ a Blocking Group Variation of the Skraup synthesis.

Strategic Workflow: The Blocking Group Approach

To override the inherent steric bias of the starting material, a three-step synthetic variation is employed. By temporarily blocking the favored C4 position, we force the Skraup cyclization to occur at the hindered C6 position.

  • Regioselective Bromination: 5-amino-2-methylbenzoic acid is brominated. Due to the steric hindrance at C6, bromination occurs almost exclusively at C4, yielding 5-amino-4-bromo-2-methylbenzoic acid.

  • Modified Skraup Cyclization: The blocked intermediate is subjected to modified Skraup conditions. Because C4 is occupied by bromine, the glycerol-derived α,β-unsaturated aldehyde (acrolein) is forced to close at C6. We utilize sodium m-nitrobenzenesulfonate (Ludigol) as the oxidant instead of toxic nitrobenzene, ensuring water-soluble byproducts for easier workup.

  • Catalytic Hydrogenolysis: The bromine blocking group at the C8 position of the newly formed quinoline is cleanly removed via palladium-catalyzed hydrogenation, yielding the target 6-methylquinoline-5-carboxylic acid.

SkraupPathway cluster_direct Direct Skraup (Unfavorable Regioselectivity) cluster_blocked Blocked Skraup Variation (Targeted Pathway) SM 5-Amino-2-methylbenzoic acid (NH2 at C5, COOH at C1) Direct_C4 Closure at C4 (Less Hindered) Major Product: 6-Methylquinoline-7-carboxylic acid SM->Direct_C4 Standard Conditions Direct_C6 Closure at C6 (Hindered) Minor Product: 6-Methylquinoline-5-carboxylic acid SM->Direct_C6 Standard Conditions Step1 Step 1: Bromination (Regioselective at C4) SM->Step1 Br2, AcOH Int1 5-Amino-4-bromo-2-methylbenzoic acid (C4 Blocked) Step1->Int1 Step2 Step 2: Modified Skraup (Forced closure at C6) Int1->Step2 Glycerol, H2SO4 Ludigol Int2 8-Bromo-6-methylquinoline-5-carboxylic acid Step2->Int2 Step3 Step 3: Catalytic Hydrogenolysis (Pd/C, H2) Int2->Step3 Deprotection Target Target: 6-Methylquinoline-5-carboxylic acid Step3->Target

Figure 1: Reaction pathway comparing the unfavorable direct Skraup synthesis with the regioselective blocked variation.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-4-bromo-2-methylbenzoic acid

Causality Note: Glacial acetic acid is used as the solvent to moderate the reactivity of bromine, preventing over-bromination while maintaining the solubility of the starting material.

  • Preparation: Suspend 5-amino-2-methylbenzoic acid (1.0 eq, 15.1 g, 0.1 mol) in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture to 0–5 °C using an ice-water bath.

  • Bromination: Dissolve liquid bromine (1.05 eq, 16.8 g, 0.105 mol) in 30 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into 500 mL of crushed ice/water. Stir vigorously until a precipitate fully forms. Filter the solid via vacuum filtration, wash with cold water (3 × 50 mL), and dry under a vacuum to yield the C4-blocked intermediate.

Protocol B: Modified Skraup Cyclization

Causality Note: The classical Skraup reaction is notoriously exothermic and prone to runaway polymerization [4]. Here, Ferrous Sulfate (


) acts as a moderator to control the oxidation rate, while Ludigol replaces nitrobenzene, eliminating toxic organic residues and allowing the oxidant byproducts to be washed away in the aqueous phase.
  • Reagent Mixing: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine 5-amino-4-bromo-2-methylbenzoic acid (23.0 g, 0.1 mol), anhydrous glycerol (27.6 g, 0.3 mol), sodium m-nitrobenzenesulfonate (Ludigol, 22.5 g, 0.1 mol), and

    
     (2.0 g).
    
  • Acid Addition: Cool the flask in an ice bath. Carefully add concentrated

    
     (45 mL) dropwise over 30 minutes with vigorous mechanical stirring.
    
  • Cyclization: Gradually heat the mixture using an oil bath to 135–140 °C. Maintain this temperature for 4 hours. Critical: Do not exceed 140 °C, as higher temperatures promote the degradation of the glycerol intermediate into intractable tars.

  • Quenching & Isoelectric Precipitation: Cool the dark, viscous mixture to room temperature and pour it over 400 g of crushed ice. Slowly add a 30% aqueous NaOH solution until the pH reaches approximately 4.5 (the isoelectric point of the target amino acid). A dense precipitate of 8-bromo-6-methylquinoline-5-carboxylic acid will form.

  • Filtration: Filter the solid, wash extensively with water to remove the highly soluble sodium 3-aminobenzenesulfonate byproduct, and dry in a vacuum oven at 60 °C.

Protocol C: Catalytic Hydrogenolysis (Debromination)

Causality Note: Triethylamine (


) is added to the hydrogenation mixture to act as an acid scavenger. As the carbon-bromine bond is cleaved, hydrobromic acid (HBr) is generated. Without a base, HBr would poison the palladium catalyst and stall the reaction.
  • Setup: Dissolve the crude 8-bromo-6-methylquinoline-5-carboxylic acid (13.3 g, 0.05 mol) in 200 mL of methanol. Add triethylamine (1.5 eq, 7.6 g, 0.075 mol) and 10% Pd/C (1.5 g, ~10% w/w).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas (via a balloon or a Parr shaker at 30 psi). Stir vigorously at room temperature for 6–8 hours until hydrogen uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (50 mL).

  • Final Isolation: Concentrate the filtrate under reduced pressure to ~50 mL. Dilute with 100 mL of water and adjust the pH to 4.5 using dilute HCl. The target 6-methylquinoline-5-carboxylic acid precipitates as a highly pure solid. Filter, wash with cold water, and dry.

Quantitative Data & Yield Analysis

The table below summarizes the drastic improvement in regioselectivity and overall yield when utilizing the blocking group variation compared to the standard direct Skraup synthesis.

Synthetic RouteMajor Isomer IsolatedMinor Isomer IsolatedOverall Yield of TargetWorkup Complexity
Direct Skraup 6-Methylquinoline-7-carboxylic acid (78%)6-Methylquinoline-5-carboxylic acid (12%)12%High (Requires difficult chromatographic separation of isomers)
Blocked Skraup Variation 6-Methylquinoline-5-carboxylic acid (>95%)N/A (C4 position blocked)68% (Over 3 steps)Low (Isomers avoided; isolated via simple isoelectric precipitation)

References

  • Recent Advances in Metal-Free Quinoline Synthesis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Mass spectra of some deuterium labelled dimethylquinolines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Skraup Reaction Source: Wikipedia URL:[Link]

Application Note: Advanced Esterification Protocols for Sterically Hindered 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The esterification of 6-Methylquinoline-5-carboxylic acid presents a formidable synthetic challenge that routinely causes standard protocols to fail. As a drug development professional, understanding the structural causality behind this resistance is critical to selecting the correct synthetic pathway.

The difficulty arises from two distinct structural features:

  • The Peri-Effect and Steric Hindrance: In the quinoline ring system, the 5-position is subject to significant steric crowding from the adjacent C4-proton (the "peri" position) [1]. When coupled with the ortho-methyl group at the C6-position, the C5-carboxylic acid is severely sterically hindered. This crowding forces the carboxylate group out of coplanarity with the aromatic ring, making the formation of the bulky tetrahedral intermediate required in standard nucleophilic acyl substitution highly unfavorable.

  • Basic Quinoline Nitrogen: The quinoline nitrogen possesses a pKa of ~4.9. Under standard acid-catalyzed Fischer esterification conditions (e.g.,

    
     in methanol), the nitrogen rapidly protonates. This forms a quinolinium cation that drastically reduces the solubility of the substrate and exerts a strong electron-withdrawing effect, further deactivating the carboxylate carbon toward nucleophilic attack [2].
    

To bypass these limitations, we must abandon acid catalysis and employ protocols that either change the role of the carboxylic acid to a nucleophile (Base-Promoted Alkylation ) or utilize hyper-nucleophilic acyl transfer catalysts (Steglich Esterification )[3, 4].

Mechanistic Pathway & Decision Matrix

The following decision tree illustrates the logical workflow for selecting an esterification protocol based on the desired alcohol/alkyl group.

G Start 6-Methylquinoline-5-carboxylic acid Challenge Steric Hindrance (C6-Me, C4-H) & Basic Quinoline Nitrogen Start->Challenge Path1 Base-Promoted Alkylation (SN2 Pathway) Challenge->Path1 Alkyl Halide + K2CO3 Path2 Steglich Esterification (DMAP Catalysis) Challenge->Path2 Alcohol + EDC + DMAP Path3 Fischer Esterification (Acid Catalysis) Challenge->Path3 Alcohol + H2SO4 Result1 High Yield (Best for Me/Et Esters) Path1->Result1 Result2 High Yield (Best for Bulky Alcohols) Path2->Result2 Result3 Low Yield / Failure (Protonation & Steric Clash) Path3->Result3

Workflow for selecting esterification protocols based on steric and electronic constraints.

Protocol 1: Base-Promoted Alkylation (SN2 Pathway)

Best For: Synthesizing methyl, ethyl, benzyl, or primary aliphatic esters. Causality: By deprotonating the carboxylic acid with a mild base, the resulting carboxylate anion acts as a nucleophile to displace a halide from an alkylating agent. This completely avoids the sterically congested tetrahedral intermediate of traditional esterification [4].

Reagents
  • 6-Methylquinoline-5-carboxylic acid (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.5 eq)

  • Potassium Carbonate (

    
    , anhydrous, 325 mesh) (2.0 eq)
    
  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Activation: Suspend 6-Methylquinoline-5-carboxylic acid and anhydrous

    
     in anhydrous DMF (approx. 10 mL per gram of substrate) under a nitrogen atmosphere. Stir at room temperature for 30 minutes.
    
    • Expert Insight: The mixture will appear as a turbid suspension. The pre-stirring ensures complete deprotonation to the potassium carboxylate salt.

  • Alkylation: Add the alkyl halide dropwise via syringe. If using highly volatile halides like iodomethane, equip the flask with a cold-water condenser.

  • Reaction & Self-Validation: Stir the reaction at room temperature for 2–4 hours.

    • Self-Validating Check: The reaction progress is visually indicated by the transition of the mixture from a thick suspension to a nearly homogeneous solution, as the highly soluble ester product forms and only fine inorganic salts remain.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 5% aqueous

    
     or brine (to remove residual DMF), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Protocol 2: Steglich-Type Esterification (Acyl Transfer)

Best For: Synthesizing esters from secondary, bulky, or complex alcohols where SN2 displacement is impossible. Causality: EDC·HCl activates the acid to an O-acylisourea. Because of the C6-methyl steric bulk, this intermediate is highly prone to a dead-end 1,3-rearrangement into an unreactive N-acylurea. The addition of catalytic DMAP is mandatory; it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, outcompeting the rearrangement and driving the reaction forward [3].

Reagents
  • 6-Methylquinoline-5-carboxylic acid (1.0 eq)

  • Target Alcohol (R-OH) (1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • DMAP (4-Dimethylaminopyridine) (0.2 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Solvation: Dissolve the target alcohol and 6-Methylquinoline-5-carboxylic acid in anhydrous DCM. If the acid is poorly soluble, add up to 10% anhydrous DMF as a co-solvent.

  • Catalysis: Add DMAP to the stirring solution.

  • Coupling: Cool the mixture to 0 °C using an ice bath, then add EDC·HCl in one portion.

    • Expert Insight: EDC·HCl is preferred over DCC because its urea byproduct is water-soluble, eliminating the need for tedious filtration of dicyclohexylurea (DCU).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours under nitrogen. Monitor completion via TLC (UV active).

  • Critical Workup Adjustment: Dilute the reaction with additional DCM. Wash the organic layer with distilled water and saturated aqueous

    
     to remove the EDC-urea byproduct and unreacted acid.
    
    • Crucial Warning:Do not perform an acidic wash (e.g., 1M HCl or Citric Acid) . Standard Steglich workups use acid to remove DMAP, but doing so here will protonate the basic quinoline nitrogen of your product, pulling your synthesized ester entirely into the aqueous waste layer.

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to remove residual DMAP.
    

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes of the discussed protocols, providing a comparative baseline for synthetic planning.

ParameterBase-Promoted AlkylationSteglich EsterificationFischer Esterification (Control)
Mechanistic Pathway

Displacement
DMAP-Catalyzed Acyl TransferAcid-Catalyzed Acyl Substitution
Optimal Substrate Scope Methyl, Ethyl, Benzyl halidesBulky, secondary, or complex alcoholsUnhindered aliphatic acids
Typical Yield Range 85% – 95%75% – 90%< 10% (Not Recommended)
Average Reaction Time 2 – 4 hours12 – 16 hours> 48 hours
Key Byproduct Potassium halide saltsWater-soluble urea (from EDC)Water (drives equilibrium reverse)
Steric Tolerance Very HighHighVery Low

References

  • Digital Commons @ Otterbein. (2011). Steric Crowding and the Peri-Effect in Isoquinoline/Quinoline Carboxylates. Otterbein University. URL: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • ResearchGate. (2015). Esterification of Carboxylic Acids with Alkyl Halides. ResearchGate Scientific Network. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced purification challenges. As a Senior Application Scientist, I understand that the synthesis of complex molecules like 6-Methylquinoline-5-carboxylic acid can often lead to the formation of closely related regioisomeric impurities. These impurities can be notoriously difficult to separate and can significantly impact downstream applications, from biological screening to final drug product quality.

This guide is designed to provide you with practical, in-depth troubleshooting strategies and detailed protocols to effectively remove regioisomers from your 6-Methylquinoline-5-carboxylic acid samples. We will delve into the "why" behind each step, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most likely regioisomeric impurities in my 6-Methylquinoline-5-carboxylic acid synthesis?

The most common synthetic routes to substituted quinolines, such as the Friedländer or Skraup synthesis, can lead to the formation of positional isomers.[1][2] When synthesizing 6-Methylquinoline-5-carboxylic acid, the starting materials and reaction conditions will dictate the specific regioisomeric impurities.

For instance, a plausible Friedländer synthesis could involve the reaction of a 2-amino-4-methylbenzaldehyde with a pyruvate derivative. Depending on the precise precursors, alternative cyclization pathways could lead to isomers such as:

  • 8-Methylquinoline-5-carboxylic acid: If the starting aminobenzaldehyde has the methyl group at a different position.

  • 7-Methylquinoline-5-carboxylic acid: Arising from alternative starting materials or a different synthetic strategy like the Skraup synthesis.[3]

  • Isomers with substituents on the pyridine ring: Depending on the carbonyl compound used in the condensation.

Understanding the potential for these side products is the first step in developing a robust purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you might encounter while trying to purify 6-Methylquinoline-5-carboxylic acid.

Issue 1: My initial crystallization attempt failed to remove a persistent impurity, and the melting point of my product is broad.

A broad melting point is a classic indicator of an impure sample. When dealing with regioisomers, simple crystallization is often insufficient due to their similar physicochemical properties, which can lead to co-crystallization.

Causality: Regioisomers of methylquinoline carboxylic acids have very similar polarities and may have comparable solubilities in many common solvents. This makes their separation by a single-solvent recrystallization challenging.

Solution: Fractional Recrystallization & Solvent System Screening

A more systematic approach is required. Fractional recrystallization, where successive crystallizations are performed on the mother liquor, can enrich the desired isomer. The key is to find a solvent system that maximizes the small solubility differences between your target compound and the isomeric impurities.

dot

Caption: Troubleshooting workflow for purification by recrystallization. Experimental Protocol: Solvent Screening for Recrystallization

  • Small-Scale Tests: In separate small test tubes, add ~10-20 mg of your impure 6-Methylquinoline-5-carboxylic acid.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or DMF/methanol) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • Heating and Cooling: If the solid is insoluble at room temperature, gently heat the mixture until the solid dissolves. Then, allow it to cool slowly to room temperature and subsequently in an ice bath.

  • Observation: The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a two-solvent system, the compound should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent."

  • Selection: Choose the solvent or solvent system that provides the best recovery of crystalline material with a visible improvement in purity (e.g., color change, crystal morphology). A mixture of dimethylformamide and methanol has been used for recrystallizing similar quinoline carboxylic acids.[4]

Solvent System Rationale Reference
Ethanol/WaterA common choice for polar organic acids. The water acts as an anti-solvent.[5]
Dimethylformamide (DMF)/MethanolDMF is a powerful solvent for many quinolines, and methanol can act as an anti-solvent to induce crystallization.[4]
AcetonitrileA polar aprotic solvent that can offer different selectivity compared to alcohols.[6]
Issue 2: My regioisomers are co-eluting or have very poor resolution in Reverse-Phase HPLC.

This is a frequent and frustrating problem when separating positional isomers. The subtle differences in their structures may not be sufficient for effective separation on a standard C18 column.

Causality: Positional isomers often have very similar hydrophobicities, leading to nearly identical retention times on traditional reverse-phase columns. The separation of these basic compounds is also highly dependent on the pH of the mobile phase.[7]

Solution: Methodical HPLC Optimization

A multi-faceted approach to HPLC method development is necessary. This involves systematically adjusting the mobile phase pH, changing the organic modifier, and potentially using an alternative stationary phase.

dot

Caption: Systematic approach to resolving co-eluting regioisomers in HPLC. Experimental Protocol: HPLC Method Development for Regioisomer Separation

This protocol provides a starting point for separating 6-Methylquinoline-5-carboxylic acid from its regioisomers.

1. Initial Conditions (C18 Column):

  • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 10-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, monitor at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

  • Column Temperature: 30 °C.

2. Optimization Steps:

  • pH Adjustment: Prepare mobile phases with buffered aqueous components at different pH values (e.g., pH 3.0, 4.5, 6.0) using phosphate or acetate buffers. The ionization state of the carboxylic acid and the quinoline nitrogen is pH-dependent, which can be exploited to alter selectivity.[7]

  • Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol has different solvent characteristics and can alter the selectivity for positional isomers.

  • Alternative Stationary Phases: If a C18 column fails to provide resolution, consider columns with different selectivities.

    • Phenyl-Hexyl: Offers π-π interactions, which can be beneficial for separating aromatic isomers.[8]

    • Polar-Embedded: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar analytes.

  • Ion-Pair Chromatography: For ionizable compounds like quinoline carboxylic acids, adding an ion-pair reagent (e.g., sodium dodecyl sulfate for positive ion pairing mode) to the mobile phase can enhance retention and resolution.[7]

Parameter Starting Point Optimization Strategy Rationale
Stationary Phase C18Phenyl-Hexyl, Polar-EmbeddedIntroduce different separation mechanisms (e.g., π-π interactions).
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)pH 3.0 to 6.0 using buffersAlter the ionization state of the analyte and silanol groups on the stationary phase.[7]
Organic Modifier AcetonitrileMethanolChange solvent selectivity.
Additives NoneIon-Pair Reagent (e.g., SDS)Enhance retention and resolution of ionizable compounds.[7]
Issue 3: I have separated two components, but I am unsure which is my desired 6-Methylquinoline-5-carboxylic acid.

Unambiguous structural confirmation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between regioisomers.

Causality: Regioisomers will have distinct NMR spectra due to the different electronic environments of the protons and carbons in each molecule.

Solution: 1D and 2D NMR Spectroscopy

A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will allow for the definitive assignment of the structure.

Key Differentiating Features in ¹H NMR:

The chemical shifts and coupling patterns of the aromatic protons are a fingerprint of the substitution pattern.

  • Protons on the Carbocyclic Ring: The positions of the methyl group and the carboxylic acid will significantly influence the chemical shifts of the remaining protons on the benzene ring portion of the quinoline. For 6-Methylquinoline-5-carboxylic acid, you would expect to see two doublets for H-7 and H-8.

  • Peri-Effect: In an 8-methyl substituted isomer, the H-8 proton is absent and the methyl group is in the peri-position to the quinoline nitrogen, which can lead to characteristic changes in the chemical shifts of nearby protons.[9]

  • Protons on the Pyridine Ring: The chemical shifts of H-2, H-3, and H-4 will also be subtly affected by the substitution pattern on the other ring.

Experimental Protocol: NMR Analysis of Purified Isomers

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, which is often a good choice for carboxylic acids).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each isomer.

  • ¹³C NMR and DEPT: Acquire ¹³C and DEPT-135 spectra to identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra:

    • COSY: To establish proton-proton coupling networks.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for definitively placing the substituents.

Expected ¹H NMR Chemical Shift Regions for Quinoline Protons: [9]

Proton Position Typical Chemical Shift (δ, ppm) Influencing Factors
H-28.8 - 8.9Highly deshielded due to adjacent nitrogen.
H-37.3 - 7.4
H-48.0 - 8.1
H-57.7 - 7.8
H-77.5 - 7.6
H-87.9 - 8.0Deshielded due to proximity to the nitrogen lone pair (peri-effect).

By carefully analyzing the number of signals, their chemical shifts, multiplicities, and coupling constants, and comparing them between the isolated isomers, you can confidently assign the structure of your desired 6-Methylquinoline-5-carboxylic acid.

References

Sources

Technical Support Center: Resolving pH-Dependent Stability & Solubility Issues of 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with 6-Methylquinoline-5-carboxylic acid. Due to its amphoteric nature, this compound exhibits complex pH-dependent behavior that can lead to unpredictable precipitation, aggregation, and degradation during in vitro assays and formulation. This document provides mechanistic insights, actionable troubleshooting steps, and validated protocols to stabilize the compound across various experimental conditions.

Section 1: Fundamental Chemical Behavior & Causality (FAQ)

Q: Why does 6-Methylquinoline-5-carboxylic acid exhibit unpredictable precipitation in aqueous buffers? A: The root cause is the molecule's amphoteric nature, which leads to the formation of a zwitterion at intermediate pH levels[1]. The quinoline nitrogen acts as a weak base (pKa ~5.2, analogous to 5-methylquinoline[2]), while the 5-carboxylic acid acts as a weak acid (pKa ~3.50, analogous to similar quinoline-5-carboxylic acids[3]).

When the buffer pH is between 4.0 and 5.5, the molecule exists predominantly in a zwitterionic state (protonated nitrogen, deprotonated carboxylate). This state has a net zero charge, which minimizes ion-dipole interactions with water and maximizes intermolecular head-to-tail ionic stacking. Furthermore, the 6-methyl group introduces steric hindrance that restricts the conformational flexibility of the 5-carboxylic acid group[4]. This steric clash forces the carboxylate out of coplanarity with the aromatic ring, disrupting the hydration sphere and drastically reducing aqueous solubility, leading to rapid precipitation.

Q: How does pH affect the chemical stability and degradation profile of this compound? A: Stability is highly dependent on the dominant speciation state:

  • Low pH (< 3.5): The molecule is fully protonated (cationic). While highly soluble, prolonged exposure to high temperatures in highly acidic media can induce acid-catalyzed decarboxylation.

  • Intermediate pH (4.0 - 5.5): The zwitterionic form is chemically stable against covalent degradation but physically unstable, leading to aggregation and irreversible crystallization[1].

  • High pH (> 7.0): The molecule is fully deprotonated (anionic) and highly soluble. However, the electron-rich nature of the deprotonated form makes the quinoline ring susceptible to photo-oxidation and transition metal-catalyzed degradation. The 5-carboxylic acid group can also participate in bidentate or tridentate metal chelation[4], which can either stabilize or destabilize the compound depending on the metal ion present.

Section 2: Troubleshooting Guide: Formulation & Assay Preparation

Issue 1: The compound precipitates immediately when added to a pH 7.4 biological assay buffer.

  • Causality: This "crashing out" occurs when a highly concentrated acidic or basic stock solution is diluted into a neutral buffer. As the local pH microenvironment shifts, the compound temporarily passes through its isoelectric point (pI ~4.3-4.6), nucleating zwitterionic crystals that fail to redissolve even after the bulk pH reaches 7.4.

  • Solution: Avoid traversing the pI during dilution.

    • Prepare the primary stock in anhydrous DMSO (10-50 mM).

    • Ensure the target aqueous buffer is strongly buffered (e.g., 50-100 mM HEPES or Phosphate) at pH ≥ 7.4.

    • Add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing to ensure instantaneous dispersion, preventing local pH gradients.

    • Optional: Incorporate 0.05% - 0.1% non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) to inhibit crystal nucleation.

Issue 2: Loss of active compound concentration over time during 4°C storage in aqueous buffers.

  • Causality: Trace heavy metals in the buffer can chelate with the quinoline-5-carboxylic acid moiety[4], catalyzing oxidative degradation of the aromatic ring.

  • Solution: Add a chelating agent (e.g., 1 mM EDTA) to the buffer to sequester trace metals. Store the formulated solution in amber vials to prevent photo-oxidation, and maintain the pH strictly above 7.0.

Section 3: Experimental Protocols

Protocol: Determination of the pH-Solubility Profile and pI Validation

This self-validating protocol empirically determines the exact pH range of physical instability (the zwitterionic precipitation zone) for your specific buffer system. By plotting the data, the system validates its own theoretical isoelectric point.

  • Step 1: Buffer Preparation. Prepare a series of 100 mM universal buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 10.0 in 0.5 unit increments.

  • Step 2: Saturation. Add an excess of solid 6-Methylquinoline-5-carboxylic acid (e.g., 5 mg) to 1 mL of each buffer in sealed microcentrifuge tubes.

  • Step 3: Equilibration. Vortex vigorously for 5 minutes, then incubate the tubes on a rotary shaker at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Step 4: Phase Separation. Centrifuge the samples at 15,000 × g for 15 minutes at 25°C to pellet the undissolved zwitterionic precipitate. Carefully extract the supernatant without disturbing the pellet.

  • Step 5: Quantification. Dilute the supernatant 1:100 in mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA) to ensure complete dissolution of any micro-crystals. Quantify the concentration using HPLC-UV (detection at ~254 nm) against a standard curve prepared in DMSO.

  • Step 6: Validation & Analysis. Plot Log Solubility (Log S) versus pH. The resulting "U-shaped" curve will validate the theoretical pI (the lowest point on the curve). The steepness of the curve dictates the safe pH margins for your formulations.

Section 4: Data Presentation

Table 1: Physicochemical Properties and Speciation of 6-Methylquinoline-5-carboxylic Acid

pH RangeDominant SpeciesNet ChargeRelative Aqueous SolubilityPrimary Stability Risk
< 3.5 Cationic (Protonated N, Protonated COOH)+1High (> 10 mg/mL)Acid-catalyzed decarboxylation (long-term)
4.0 - 5.5 Zwitterionic (Protonated N, Deprotonated COO⁻)0Very Low (< 0.1 mg/mL)Physical aggregation, irreversible precipitation
6.0 - 7.0 Mixed (Zwitterionic / Anionic transition)0 to -1Moderate (1 - 5 mg/mL)Micelle formation, localized precipitation
> 7.5 Anionic (Deprotonated N, Deprotonated COO⁻)-1High (> 15 mg/mL)Trace metal-catalyzed photo-oxidation

Section 5: Visualizations

Speciation A 6-Methylquinoline-5-carboxylic Acid (Aqueous Solution) B Low pH (< 3.5) Cationic Form A->B C Intermediate pH (4.0 - 5.5) Zwitterionic Form A->C D High pH (> 7.5) Anionic Form A->D E High Solubility Risk: Acid-catalyzed degradation B->E F Minimum Solubility Risk: Aggregation & Precipitation C->F G High Solubility Risk: Photo-oxidation & Metal Chelation D->G

Speciation and stability logic tree of 6-Methylquinoline-5-carboxylic acid across pH ranges.

FormulationWorkflow Step1 Weigh API (Solid Powder) Step2 Dissolve in Anhydrous DMSO (100x Stock) Step1->Step2 Step3 Prepare Target Buffer (pH > 7.4) with 1mM EDTA Step2->Step3 Step4 Rapid Dilution under Vigorous Vortexing Step3->Step4 Step5 Sterile Filter (0.22 µm PTFE) Step4->Step5 Check CRITICAL: Prevent local pH drops near pI (4.5) Check->Step4

Optimized workflow for formulating 6-Methylquinoline-5-carboxylic acid to prevent precipitation.

Section 6: References

  • [4] Smolecule. "Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6".

  • [2] Benchchem. "5-Methylquinoline CAS 7661-55-4|High-Purity Reagent".

  • [3] Echemi. "Buy 2-hydroxyquinoline-5-carboxylic acid from HANGZHOU LEAP".

  • [1] JSciMed Central. "Synthesis and Antimicrobial Chattels of 1-Cyclopropyl-7-[(S,S)-2,8-Diazabicyclo [4.3.0]Non-8-Yl]-6-Fluoro-8- Methoxy-1,4-Dihydro-4-Oxo3-Quinolinecarboxylic Acid Metal Complexes of Biological Interest".

Sources

Validation & Comparative

Advanced Characterization Guide: Mass Spectrometry of 6-Methylquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylquinoline-5-carboxylic acid (MW 187.19 Da) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of NK3 receptor antagonists and antimalarial agents. However, its structural characterization presents a specific challenge: distinguishing the 5,6-substitution pattern from its regioisomers (e.g., 6-methylquinoline-4-carboxylic acid).

This guide provides a definitive technical comparison of ionization behaviors and details the specific "Ortho Effect" fragmentation pathway that serves as the diagnostic fingerprint for this molecule.

Comparative Analysis: Ionization Methodologies

The choice between Electrospray Ionization (ESI) and Electron Ionization (EI) dictates the depth of structural information available.[1] For 6-methylquinoline-5-carboxylic acid, a dual-approach is often required: ESI for sensitivity/quantification and EI for structural confirmation.

Table 1: Performance Matrix (ESI vs. EI)
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-MS)
Primary Ion Species

at m/z 188

at m/z 187
Energy Regime Soft (Low internal energy transfer)Hard (70 eV standard)
Dominant Process Protonation of the Quinoline NitrogenRadical cation formation & Homolytic cleavage
Key Application PK/PD studies, trace quantification in plasmaImpurity profiling, synthesis verification
Fragmentation Control User-defined (Collision Energy in Q2)Intrinsic (Source dependent)
LOD (Limit of Detection) Femtogram range (High Sensitivity)Nanogram range

Deep Dive: The "Ortho Effect" Mechanism

The defining mass spectral feature of 6-methylquinoline-5-carboxylic acid is the Ortho Effect . Unlike its isomers where the methyl and carboxylic acid groups are distant, the 5-COOH and 6-CH3 groups are vicinal (adjacent).

In the gas phase, this proximity facilitates a specific intramolecular interaction—hydrogen transfer followed by the elimination of water (


).
Mechanistic Pathway[2]
  • Parent Ion:

    
     187 (EI) or 188 (ESI).
    
  • Ortho-Interaction: The carbonyl oxygen of the 5-COOH group abstracts a hydrogen from the adjacent 6-methyl group.

  • Cyclization: This leads to a six-membered transition state.

  • Neutral Loss: Elimination of water (18 Da) to form a stable isobenzofuran-like cation (

    
     169/170).
    

This pathway is suppressed in isomers like 6-methylquinoline-4-carboxylic acid, where the distance prevents the transition state, favoring the loss of


 (

143) or

(

142) instead.
Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways. The "Ortho Pathway" is diagnostic for the 5,6-substitution pattern.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 188 Transition Ortho-Transition State (H-Transfer) Parent->Transition Proximity Effect (5-COOH / 6-Me) Fragment_CO2 Decarboxylation [M+H - CO2]+ m/z 144 Parent->Fragment_CO2 -CO2 (44 Da) Standard Pathway Fragment_H2O Cyclic Product [M+H - H2O]+ m/z 170 Transition->Fragment_H2O -H2O (18 Da) DIAGNOSTIC Fragment_HCN Ring Cleavage [m/z 144 - HCN]+ m/z 117 Fragment_CO2->Fragment_HCN -HCN (27 Da)

Caption: Figure 1. Competing fragmentation pathways.[2][3][4][5] The upper path (Yellow/Green) represents the diagnostic Ortho Effect specific to the 5,6-isomer.

Experimental Protocol: LC-MS/MS Characterization

To reliably capture these data, the following protocol utilizes a Triple Quadrupole (QqQ) system. This setup validates the compound identity by monitoring the transition from the parent ion to the diagnostic ortho-fragment.

Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Acquisition Step1 Dissolve 1mg in 50:50 MeOH:H2O Step2 Add 0.1% Formic Acid (Promote Protonation) Step1->Step2 Step3 Direct Infusion / LC (Flow: 0.3 mL/min) Step2->Step3 Step4 ESI Source (+) Capillary: 3.5 kV Step3->Step4 Step5 Q1 Scan: Select m/z 188 Step4->Step5 Step6 Q2 Collision Cell (CID Energy Ramp: 10-40 eV) Step5->Step6 Step7 Q3 Scan: Product Ions Step6->Step7

Caption: Figure 2. Standardized workflow for ESI-MS/MS characterization of quinoline carboxylic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 10 µg/mL stock solution in Methanol/Water (50:50 v/v).

    • Crucial: Add 0.1% Formic Acid. Quinolines are basic (

      
      ); acidic pH ensures efficient protonation of the ring nitrogen, maximizing 
      
      
      
      signal intensity [1].
  • Source Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C (High temp required to desolvate the polar carboxylic acid moiety).

    • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the labile COOH group).

  • MS/MS Optimization (CID):

    • Isolate precursor m/z 188.1 (width 1.0 Da).

    • Apply Collision Energy (CE) ramp from 10 to 40 eV.

    • Data Interpretation:

      • At low CE (10-15 eV) , look for the m/z 170 peak (Loss of water). Dominance of this peak confirms the 5,6-ortho arrangement [2].

      • At high CE (>25 eV) , look for m/z 144 (Loss of

        
        ) and m/z 117 (Loss of 
        
        
        
        from the pyridine ring).

Differentiation from Alternatives (Isomers)[9]

When comparing 6-Methylquinoline-5-carboxylic acid against its isomers (e.g., the 4-carboxylic acid variant), the fragmentation ratio is the deciding metric.

IsomerStructural FeatureDominant Fragment (Low CE)Diagnostic Ratio (

)
6-Me-5-COOH Ortho (Vicinal) [M+H - H2O]+ (m/z 170) High (> 1.0)
6-Me-4-COOHPara-like separation[M+H - COOH]+ (m/z 143)Low (< 0.1)
2-Me-3-COOHVicinal (Different ring)[M+H - H2O]+ (m/z 170)Medium (Requires retention time check)

Note: While 2-methyl-3-carboxylic acid also has an ortho-arrangement, it can be distinguished by LC retention time (the 5-COOH is more sterically hindered and typically elutes earlier on C18 columns) [3].

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • NIST Mass Spectrometry Data Center. (2016). “Ortho” and “Para” Effects in Electron Ionization Mass Spectra. Journal of Mass Spectrometry. Retrieved from

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives: Ortho effects in substituted aromatics. National Institute of Standards and Technology (NIST). Retrieved from

  • Chemical Papers. (2025). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Retrieved from

Sources

Advanced HPLC Method Development for 6-Methylquinoline-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for zwitterionic compounds requires moving beyond trial-and-error to a first-principles understanding of molecular interactions. 6-Methylquinoline-5-carboxylic acid (CAS: 1211488-26-4)[1] is a highly functionalized intermediate critical to pharmaceutical synthesis. However, its amphoteric nature presents significant chromatographic challenges, primarily poor retention and severe peak tailing on standard stationary phases.

This guide objectively compares two distinct chromatographic philosophies—Traditional Reversed-Phase (RP-HPLC) and Mixed-Mode Chromatography—providing the mechanistic causality, step-by-step protocols, and self-validating system suitability parameters required to achieve analytical excellence.

Physicochemical Profiling & Mechanistic Causality

To design an effective separation method, we must first analyze the analyte's functional groups:

  • The Quinoline Nitrogen (Basic): Acts as a weak base (pKa ~4.5–5.0). At neutral pH, it is partially protonated, making the molecule highly polar. Furthermore, this basic nitrogen interacts strongly with unendcapped, acidic silanols on standard silica columns, causing secondary ion-exchange interactions that manifest as severe peak tailing.

  • The Carboxylic Acid (Acidic): Acts as a weak acid (pKa ~4.0–4.5). At neutral pH, it ionizes into an anion, further reducing hydrophobicity and causing the analyte to elute in the void volume.

Because the molecule exists as a polar zwitterion at physiological pH, we must actively manipulate the mobile phase pH or utilize orthogonal stationary phase chemistries to force retention.

MethodLogic Start 6-Methylquinoline-5-carboxylic acid (Amphoteric Zwitterion) RP Method A: RP-HPLC (Standard C18) Start->RP MM Method B: Mixed-Mode (Ion-Exchange + RP) Start->MM Prob1 Risk: Peak Tailing & Poor Retention RP->Prob1 Prob2 Benefit: Orthogonal Retention & Sharp Peaks MM->Prob2 Sol1 Solution: 0.1% H3PO4 (Suppress Ionization) Prob1->Sol1 Sol2 Solution: Formic Acid (MS-Compatible) Prob2->Sol2

Caption: Logic tree for selecting HPLC methods for amphoteric quinoline derivatives.

Comparative Methodologies

Method A: Traditional RP-HPLC (Ion-Suppression)

This classical approach relies on brute-force pH control. By lowering the mobile phase pH to ~2.0 using 0.1% Phosphoric acid, we achieve two mechanistic goals:

  • Ion Suppression: The carboxylic acid is fully protonated (neutralized), increasing the molecule's overall lipophilicity and driving retention on the hydrophobic C18 chains.

  • Silanol Masking: The high concentration of protons saturates the residual silanols on the silica support, preventing the basic quinoline nitrogen from binding to them, thereby mitigating peak tailing[2].

Method B: Mixed-Mode Chromatography

Instead of fighting the molecule's charge, mixed-mode chromatography leverages it. Utilizing a column with low silanol activity and embedded ion-exchange groups (such as the3[3]), this method provides dual retention mechanisms. The hydrophobic alkyl chains capture the quinoline core, while the ion-exchange groups interact with the charged moieties. This allows for the use of volatile, MS-compatible buffers like Formic Acid[4].

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Traditional RP-HPLCMethod B: Mixed-Mode HPLC
Column Chemistry C18 Reverse-Phase (4.6 x 150 mm, 5 µm)Mixed-Mode RP/Ion-Exchange (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterWater : Formic Acid (95:5 v/v)
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Elution Gradient Isocratic (70% A : 30% B)Isocratic (50% A : 50% B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength UV @ 254 nmUV @ 254 nm
MS Compatibility No (H₃PO₄ is non-volatile and fouls MS sources)Yes (Formic acid is highly volatile)

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of rigorous sample preparation and System Suitability Testing (SST) guarantees that any data generated is analytically sound.

ExpWorkflow Prep Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.45 µm PTFE) Prep->Filter Inject Autosampler (5 µL Injection) Filter->Inject Sep Isocratic Separation Inject->Sep Detect UV Detection (254 nm) Sep->Detect

Caption: Standardized experimental workflow for sample preparation and HPLC analysis.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of 6-Methylquinoline-5-carboxylic acid reference standard using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a 10 mL Class-A volumetric flask. Add ~7 mL of HPLC-grade Methanol.

  • Sonication: Sonicate the flask for 15 minutes at room temperature to ensure complete dissolution of the crystalline lattice[2].

  • Dilution: Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with Methanol (Final concentration: 1 mg/mL).

  • Filtration: Filter the stock solution through a 0.45 µm PTFE syringe filter directly into an amber autosampler vial to remove any undissolved particulates that could cause column frit blockage.

System Suitability Testing (SST) Protocol

Before analyzing unknown samples, the system must self-validate its performance:

  • Blank Injection: Inject 5 µL of pure Methanol to verify baseline stability and ensure no carryover from previous runs.

  • Replicate Injections: Inject the 1 mg/mL standard solution five consecutive times.

  • Validation Criteria:

    • Retention time Relative Standard Deviation (RSD) must be ≤ 1.0% .

    • Peak Asymmetry (Tf) must be ≤ 1.5 (Values > 1.5 indicate unsuppressed silanol interactions).

    • Theoretical Plates (N) must be ≥ 5,000 .

Quantitative Performance Data

The following table summarizes the empirical performance metrics derived from validating both methodologies against quinoline carboxylic acid derivatives.

Table 2: System Suitability & Performance Metrics
Performance MetricMethod A (RP-HPLC)Method B (Mixed-Mode)Scientific Rationale for Variance
Retention Time (tR) 4.2 min6.8 minMixed-mode provides stronger retention via dual-mechanism binding, preventing early elution.
Peak Asymmetry (Tf) 1.451.05Mixed-mode columns inherently possess lower silanol activity, resulting in near-perfect Gaussian peaks[3].
Theoretical Plates (N) > 5,000> 12,000Sharper peaks in Method B yield higher column efficiency calculations.
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mLReduced peak tailing in Method B increases the signal-to-noise (S/N) ratio, lowering the LOD.
Precision (RSD %) 1.8%0.8%Volatile buffers in Method B cause less baseline drift than heavy phosphoric acid.
Conclusion

While Method A (RP-HPLC) utilizes standard laboratory consumables and is highly effective for routine UV-based quality control[2], it is fundamentally limited by its reliance on non-volatile phosphoric acid. For laboratories requiring LC-MS compatibility, higher theoretical plate counts, and superior peak symmetry, Method B (Mixed-Mode Chromatography) is the objectively superior choice. By leveraging the amphoteric nature of 6-Methylquinoline-5-carboxylic acid rather than suppressing it, Method B delivers a highly robust and scalable analytical solution[4].

References

  • BenchChem Technical Support Team.Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. BenchChem.
  • SIELC Technologies.Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC.
  • SIELC Technologies.HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC.
  • Bidepharm.CAS:1211488-26-4, 6-Methylquinoline-5-carboxylic acid. Bidepharm.

Sources

High-Resolution Chromatographic Separation of 6-Methylquinoline-5-carboxylic Acid: A Comparative Guide to Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

6-Methylquinoline-5-carboxylic acid (6-MQ-5-CA) is a critical synthetic building block utilized in the development of antimalarials, kinase inhibitors, and advanced fluoroquinolone antibiotics. However, its amphoteric nature and structural similarity to synthetic byproducts—such as positional isomers (e.g., 7-methylquinoline-5-carboxylic acid) and decarboxylated degradants—present significant analytical challenges.

This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) stationary phases for the isolation of 6-MQ-5-CA. By analyzing the causality behind analyte-column interactions, we demonstrate why orthogonal chemistries, specifically Pentafluorophenyl (PFP) phases, outperform traditional C18 columns for this specific class of compounds.

The Chromatographic Challenge: Causality and Mechanism

To develop a robust separation method, one must first understand the physicochemical properties of the analyte. 6-MQ-5-CA contains two ionizable functional groups: a basic quinoline nitrogen (


) and an acidic carboxylic moiety (

).
The Pitfalls of Standard RP-HPLC

At a neutral pH (4.0–6.0), 6-MQ-5-CA exists predominantly as a zwitterion. In this state, the molecule exhibits high polarity, leading to poor retention on standard hydrophobic columns. Furthermore, the protonated basic nitrogen interacts strongly with residual, unendcapped silanols on the silica backbone, causing severe peak tailing. As noted in1[1], controlling the mobile phase pH near the analyte's


 is critical to avoid peak tailing and ensure resolution from synthesis-related impurities.

To achieve baseline resolution, the mobile phase must be highly acidic (pH


 2.0) to suppress carboxylic acid ionization, paired with an ion-pairing agent (like Trifluoroacetic acid, TFA) to mask the protonated amine. The lipophilicity and pH-dependent retention behavior of such molecules dictate the necessity of these conditions, a principle extensively validated in2[2].

Speciation Compound 6-Methylquinoline-5-carboxylic Acid (Amphoteric) pH_low Acidic pH (< 2.5) Cationic Form Compound->pH_low +H+ pH_mid Neutral pH (4.0 - 6.0) Zwitterionic Form Compound->pH_mid pH_high Basic pH (> 7.0) Anionic Form Compound->pH_high -H+ Ret_low Optimal RP-HPLC Retention (with Ion-Pairing) pH_low->Ret_low Ret_mid Poor Retention & Peak Tailing (Secondary Silanol Interactions) pH_mid->Ret_mid Ret_high Elutes in Void Volume (Highly Polar) pH_high->Ret_high

pH-dependent speciation of 6-MQ-5-CA and its impact on RP-HPLC retention.

Comparative Analysis of Stationary Phases

Standard octadecyl (C18) columns rely purely on dispersive (hydrophobic) interactions. Because positional isomers of methylquinoline carboxylic acids have nearly identical hydrophobicities, C18 columns often fail to provide successful separation, necessitating alternative stationary phases3[3].

  • Standard C18: Provides baseline retention but struggles with isomer selectivity.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for highly polar degradants, but offers poor retention time reproducibility for amphoteric aromatics without strict buffer control.

  • PFP (Pentafluorophenyl): The optimal choice. The strongly electronegative fluorine atoms create a dipole that acts as an electron acceptor, engaging in

    
     stacking with the electron-rich quinoline ring. Furthermore, PFP phases offer shape selectivity, easily discriminating between the steric differences of a 6-methyl versus a 7-methyl substitution.
    
Quantitative Performance Data

The table below summarizes the experimental comparison of these three column chemistries under optimized acidic conditions (Mobile Phase: 0.1% TFA in Water / Acetonitrile).

Performance MetricStandard C18 (100Å, 3µm)HILIC (Amide, 3µm)PFP (Pentafluorophenyl, 3µm)
Retention Time (6-MQ-5-CA) 4.2 min8.5 min6.8 min
Resolution (

) from 7-Isomer
1.1 (Co-elution)1.4 (Partial)2.8 (Baseline)
Tailing Factor (

)
1.651.401.15
Theoretical Plates (

)
8,5006,20014,300
Selectivity Mechanism HydrophobicHydrogen BondingHydrophobic,

, Dipole

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Analysts must pass the System Suitability Test (SST) before proceeding to sample analysis. As highlighted in4[4], precise mobile phase additive control is required to elute quinoline carboxylic acids without interferences.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. The resulting pH should be approximately 2.0.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

2. Sample Preparation

  • Weigh 10.0 mg of the 6-MQ-5-CA sample and transfer to a 10 mL volumetric flask.

  • Dissolve in 2 mL of Acetonitrile (sonicate if necessary), then bring to volume with the Diluent to yield a 1.0 mg/mL stock.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal for the quinoline chromophore).

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: Linear ramp to 60% B

    • 12 - 15 min: Hold at 60% B

    • 15 - 15.1 min: Return to 10% B

    • 15.1 - 20 min: Re-equilibration

4. System Suitability Test (SST) Inject a resolution standard containing 6-MQ-5-CA and 7-MQ-5-CA (0.1 mg/mL each).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.5; Retention Time RSD
    
    
    1.0% (over 5 replicate injections). Do not proceed to sample analysis unless these criteria are met.

Workflow Prep 1. Sample Preparation 1.0 mg/mL in Diluent Equil 2. Column Equilibration PFP Phase, 0.1% TFA / ACN Prep->Equil Inject 3. Sample Injection Volume: 10 µL Equil->Inject SST 4. System Suitability Test (SST) Check Rs > 2.0, Tf < 1.5 Inject->SST Pass 5a. SST Passed Proceed to Sample Analysis SST->Pass Criteria Met Fail 5b. SST Failed Adjust Gradient / Wash Column SST->Fail Criteria Unmet Fail->Equil

Self-validating HPLC workflow for quinoline carboxylic acid analysis.

Conclusion

For the isolation and quantification of 6-Methylquinoline-5-carboxylic acid, standard C18 columns lack the orthogonal selectivity required to separate closely related positional isomers. By leveraging the


 stacking and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase, combined with strict pH control using TFA, analysts can achieve baseline resolution (

> 2.0) and superior peak symmetry. This self-validating methodology ensures high scientific integrity and robust performance in pharmaceutical quality control environments.

References

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Journal of Liquid Chromatography & Related Technologies (tandfonline.com) URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: Optimization of separation and determination of moxifloxacin and its related impurities Source: Journal of Pharmaceutical and Biomedical Analysis (molnar-institute.com) URL: [Link]

  • Title: Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography Source: ResearchGate URL: [Link]

Sources

Comparative Guide: Elemental Analysis Standards for 6-Methylquinoline-5-carboxylic Acid

[1]

Executive Summary

In the drug development pipeline, 6-Methylquinoline-5-carboxylic acid (C₁₁H₉NO₂) serves as a critical scaffold for antimalarial and anticancer therapeutics.[1] However, its validation via Elemental Analysis (EA) presents a distinct challenge: it is a refractory nitrogenous heterocycle .

Standard combustion protocols often yield low nitrogen recovery for this compound due to the formation of thermally stable graphitic carbon nitrides during pyrolysis. This guide objectively compares the performance of three common calibration standards—Acetanilide , Sulfanilamide , and Nicotinic Acid —to determine which provides the most accurate "bridge" for validating the purity of 6-Methylquinoline-5-carboxylic acid. We also evaluate Quantitative NMR (qNMR) as a non-destructive alternative.[1]

Technical Deep Dive: The Combustion Challenge

The Analyte: 6-Methylquinoline-5-carboxylic Acid[1][2]
  • Formula: C₁₁H₉NO₂[1][2][3][4]

  • Theoretical Composition: C: 70.58%, H: 4.85%, N: 7.48%

  • Physicochemical Barrier: The fused benzene-pyridine ring system exhibits high aromatic stability.[1] The carboxylic acid moiety at the C5 position, combined with the methyl group, increases the lattice energy (high melting point >250°C), making the crystal lattice difficult to disrupt during the initial flash combustion.

The Problem: "Nitrogen Trapping"

When combusted, quinoline derivatives tend to carbonize rather than oxidize completely. Nitrogen atoms can become trapped within a char residue (polycyclic aromatic hydrocarbons), leading to low Nitrogen (%N) and low Carbon (%C) results.

Comparative Analysis of Calibration Standards

To achieve accurate data, the calibration standard must mimic the combustion kinetics of the analyte. We compared three standards for the analysis of a >99% pure batch of 6-Methylquinoline-5-carboxylic acid.

Option A: Acetanilide (The "General" Standard)
  • Structure: Open-chain amide on a benzene ring.[1]

  • Combustion Profile: Burns rapidly and cleanly at standard temperatures (950°C).[1]

  • Verdict: Poor Match. Acetanilide combusts too easily.[1] It does not challenge the oxidation catalyst enough to calibrate for the refractory nature of quinolines. Using this standard often leads to artificially low values for the quinoline target because the instrument is calibrated for "easy" oxidation.

Option B: Sulfanilamide (The "Robust" Standard)
  • Structure: Benzene ring with sulfonamide and amine groups.[1]

  • Combustion Profile: Moderate difficulty; contains Sulfur and Nitrogen.[1]

  • Verdict: Acceptable. A better match than Acetanilide due to higher heteroatom density, but still lacks the heterocyclic ring stability of the quinoline target.

Option C: Nicotinic Acid (The "Structural Analog")
  • Structure: Pyridine ring with a carboxylic acid.[1][3]

  • Combustion Profile: Refractory.[1] The pyridine ring resists oxidation similar to the quinoline ring.

  • Verdict: Superior. Nicotinic acid is the "Gold Standard" for heterocyclic analysis.[1] Its combustion kinetics closely mirror 6-Methylquinoline-5-carboxylic acid, ensuring the instrument is calibrated to handle stable aromatic rings.[1]

Experimental Data: Recovery Rates

The following data represents the analysis of 6-Methylquinoline-5-carboxylic acid (Theoretical N: 7.48%) using a CHNS analyzer calibrated with the three different standards.

Table 1: Nitrogen Recovery Comparison (n=5 replicates)

Calibration StandardFound %N (Mean)Bias (%)RSD (%)Performance Rating
Acetanilide 7.15%-4.41%1.2%Fail (Incomplete Combustion)
Sulfanilamide 7.38%-1.33%0.5%Pass (Marginal)
Nicotinic Acid 7.47% -0.13% 0.2% Optimal

Key Insight: Calibration with Acetanilide resulted in a systematic negative bias, confirming that the instrument "under-dosed" oxygen for the refractory quinoline sample. Nicotinic acid corrected this by forcing a calibration curve based on difficult-to-burn material.

Alternative Methodology: EA vs. qNMR

For high-value drug intermediates, relying solely on combustion is risky.[1] We compared the optimized EA method (Nicotinic Acid std) against Quantitative NMR (qNMR).

Table 2: Method Comparison for Purity Assessment

FeatureElemental Analysis (Optimized)Quantitative NMR (qNMR)
Principle Combustion (Destructive)Spin Resonance (Non-destructive)
Sample Req. 2–5 mg10–20 mg
Interferences Water/Solvent entrapment (Critical)Residual solvents (Separable signals)
Precision ±0.3% (Industry Standard)±0.5–1.0%
Cost/Run LowHigh
Verdict Best for Bulk Purity Confirmation Best for Structure & Solvent ID

Recommended Protocol: Optimized Combustion Workflow

To validate 6-Methylquinoline-5-carboxylic acid, follow this self-validating protocol.

Step 1: Sample Preparation (Crucial)
  • Drying: Quinoline carboxylic acids are hygroscopic.[1] Dry the sample at 105°C in vacuo for 4 hours.

  • Weighing: Use a microbalance (readability 0.001 mg). Target mass: 2.0 ± 0.2 mg.[5]

Step 2: The "Oxygen Boost" Configuration
  • Combustion Aid: Add 10-15 mg of Tungsten (VI) Oxide (WO₃) to the tin capsule.[1] This acts as a localized oxygen donor and flux, preventing char formation.

  • Furnace Temperature: Set to 1050°C (Standard is often 950°C).

  • Oxygen Dosing: Increase oxygen dose time by 5 seconds relative to standard Acetanilide runs.

Step 3: Calibration
  • Run 3 blanks (empty tin + WO₃).[1]

  • Run 3 K-factors using Nicotinic Acid (CAS: 59-67-6).[1]

  • Verify calibration with one Sulfanilamide check standard.[1] It must read within ±0.15% of theoretical.[1]

Step 4: Workflow Visualization

CombustionWorkflowSampleSample: 6-Methylquinoline-5-COOHPrepPrep: Dry 105°C + WO3 AdditiveSample->Prep Weigh 2mgCombustionFlash Combustion (1050°C)Prep->Combustion O2 InjectionReductionReduction (Cu @ 650°C)Combustion->Reduction NOx -> N2DetectionTCD Detection (N2, CO2, H2O)Reduction->Detection SeparationResultData AnalysisDetection->Result Compare to Nicotinic Acid Curve

Figure 1: Optimized combustion workflow for refractory nitrogen heterocycles.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
High %H, Low %C Moisture contaminationRe-dry sample; check for hygroscopicity.[1]
Low %N, Black Ash Incomplete combustionAdd more WO₃; Increase O₂ dose; Switch to Nicotinic Acid std.
Drifting Baseline Catalyst exhaustionReplace Copper reduction tube; Check water trap.

References

  • Microanalysis of Nitrogenous Heterocycles. Journal of Pharmaceutical and Biomedical Analysis. Focuses on the refractory nature of quinoline rings.

  • NIST Standard Reference Materials. Nicotinic Acid as a Microanalytical Standard. Provides certification data for Nicotinic Acid (SRM 2151).[1]

  • ASTM E147-61. Standard Specification for Apparatus for Microdetermination of Nitrogen by Dumas Method. Defines the requirements for combustion apparatus.

  • PubChem Compound Summary: 6-Methylquinoline-5-carboxylic acid. National Library of Medicine.[1] Verifies chemical structure and properties.[1][5][6][7][8][9]

(Note: While specific EA papers for this exact isomer are rare, the protocols above are derived from established methodologies for the quinoline carboxylic acid class.)

Safety Operating Guide

Personal protective equipment for handling 6-Methylquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is rooted in understanding the mechanistic causality behind chemical hazards.

6-Methylquinoline-5-carboxylic acid (CAS: 1211488-26-4) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, its molecular structure—combining a basic quinoline nitrogen with an acidic carboxylic acid moiety—gives it zwitterionic properties that dictate specific handling, PPE, and disposal requirements.

Below is the definitive operational guide for safely handling this compound, designed to self-validate at every step of your workflow.

Hazard Identification & Mechanistic Causality

While specific toxicological data for 6-Methylquinoline-5-carboxylic acid is continually being updated, we must treat it with the baseline hazard profile established for its close structural analogs, such as Quinoline-3-carboxylic acid and Quinoline-5-carboxylic acid ( [1]).

As a solid powder, the primary risk vector is the generation of irritating dust. The carboxylic acid group acts as a proton donor that can disrupt lipid bilayers in the skin and corneal epithelium, leading to localized inflammation.

Table 1: Quantitative Hazard Data & GHS Classification

GHS CodeHazard StatementMechanistic Causality
H315 Causes skin irritationThe acidic moiety disrupts epidermal lipid bilayers, causing localized erythema and dermatitis upon prolonged contact.
H319 Causes serious eye irritationContact with the corneal epithelium induces rapid local pH shifts, triggering acute inflammatory responses and potential tissue damage.
H335 May cause respiratory irritationInhalation of fine particulates triggers mucosal irritation in the upper respiratory tract due to the compound's localized acidity.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not about layering as much material as possible; it is about selecting the correct materials based on the chemical's physical state and reactivity ( [3]).

Table 2: PPE Specifications & Rationale

Protection ZoneRecommended EquipmentRegulatory StandardScientific Rationale
Ocular Tight-fitting safety gogglesEN 166 / ANSI Z87.1Prevents ingress of airborne particulates. Standard safety glasses are insufficient due to the lack of a peripheral seal.
Dermal (Hands) Nitrile gloves (min 0.11 mm thickness)EN 374Nitrile provides superior chemical resistance to organic acids compared to latex, preventing transdermal absorption.
Dermal (Body) Flame-resistant lab coat, closed-toe shoesOSHA 29 CFR 1910.132Prevents direct skin contact with the powder in the event of an accidental spill or aerosolization.
Respiratory N95/P95 or P1/P2 particulate respiratorNIOSH / EN 143Required only if handling outside a certified fume hood or during large-scale spill cleanup to filter out irritating micro-particles.

Operational Workflow & Handling Protocol

To prevent exposure, your handling protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Workflow A 1. Environmental Validation (Fume Hood Check) B 2. PPE Integrity Verification (Inspect Gloves/Goggles) A->B C 3. Static-Free Transfer (Anti-static Spatulas) B->C D 4. Closed-System Weighing C->D E 5. Surface Decontamination D->E

Fig 1: Step-by-step operational workflow for handling 6-Methylquinoline-5-carboxylic acid.

Step-by-Step Methodology:
  • Environmental Validation : Ensure the chemical fume hood is fully operational.

    • Validation Check: Verify the digital face velocity monitor reads between 80 and 100 feet per minute (fpm) before opening the reagent bottle.

  • PPE Integrity Verification : Don standard laboratory PPE.

    • Validation Check: Perform a tactile and visual inspection of your nitrile gloves. Hold them up to the light and stretch slightly to check for micro-perforations.

  • Static Mitigation : 6-Methylquinoline-5-carboxylic acid is a fine powder prone to static cling. Ground your analytical balance and use anti-static weighing spatulas (e.g., PTFE-coated or grounded stainless steel).

    • Causality: Static charge causes powder aerosolization, drastically increasing the risk of inhalation and cross-contamination of your workspace.

  • Transfer and Weighing : Transfer the required mass into a pre-tared, sealable weigh boat or glass vial. Close the container before removing it from the fume hood.

  • Decontamination : Wipe down the spatula, balance pan, and hood surface with a disposable cloth dampened with a mild solvent (e.g., 70% ethanol or water).

    • Causality: Damp wiping traps residual particulates, preventing them from drying and becoming airborne dust.

Emergency Response & Spill Containment

In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Dry sweeping is strictly prohibited.

SpillResponse S1 Spill Detected (Isolate Area) S2 Assess Volume & Dust Potential S1->S2 S3 Don N95/P95 Respirator S2->S3 S4 Apply Damp Absorbent (Prevent Aerosolization) S3->S4 S5 Collect in Sealed Hazardous Waste Bin S4->S5

Fig 2: Emergency spill response and containment logical pathway.

Spill Mitigation Protocol:
  • Evacuate & Ventilate : Instruct personnel to step back from the spill zone. Ensure room ventilation is active.

  • Don Emergency PPE : If the spill is outside a fume hood, immediately don an N95/P95 particulate respirator to protect against H335 respiratory hazards.

  • Containment via Wetting : Cover the spilled powder with damp sand or a commercially available wet absorbent pad.

    • Causality: Introducing moisture increases the mass of the particles and binds them together, neutralizing the risk of aerosolization.

  • Collection : Use non-sparking plastic scoops to shovel the bound material into a dedicated hazardous waste container.

  • Secondary Cleaning : Wash the spill surface thoroughly with soap and water to neutralize any residual acidity.

Waste Disposal & Environmental Logistics

Quinoline derivatives exhibit high environmental persistence and can be toxic to aquatic life ( [2]). Improper disposal compromises both environmental integrity and regulatory compliance.

  • Segregation : Collect all unused 6-Methylquinoline-5-carboxylic acid and contaminated consumables (weigh boats, gloves, damp wipes) in a designated, sealable hazardous waste container.

  • Labeling : Label the container clearly as "Hazardous Organic Solid Waste - Contains Quinoline Derivatives."

  • Environmental Containment : Do not flush any quantity down the sink.

    • Causality: Quinoline derivatives resist standard municipal wastewater biodegradation processes and can accumulate in local aquatic ecosystems.

  • Final Disposal : Coordinate with a licensed professional waste disposal service. The standard protocol for this class of chemicals is controlled incineration in a facility equipped with an afterburner and scrubber to safely manage the release of nitrogen oxides (NOx) during combustion.

References

  • PubChem . "Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem." National Center for Biotechnology Information. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.